Product packaging for Pamiparib(Cat. No.:CAS No. 1446261-44-4)

Pamiparib

カタログ番号: B560054
CAS番号: 1446261-44-4
分子量: 298.31 g/mol
InChIキー: DENYZIUJOTUUNY-MRXNPFEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pamiparib (also known as BGB-290) is a potent and selective small-molecule inhibitor of poly (ADP-ribose) polymerase enzymes PARP1 and PARP2 . Its mechanism of action centers on inhibiting the repair of DNA single-strand breaks via the base excision repair pathway . By binding to the catalytic domain of PARP, this compound prevents the transfer of ADP-ribose units from NAD+ to target proteins, a process essential for the recruitment of DNA repair complexes . This leads to the accumulation of DNA damage, which can progress to double-strand breaks during DNA replication . In cancer cells with deficiencies in the homologous recombination (HR) repair pathway, such as those harboring BRCA1 or BRCA2 mutations, this accumulation of DNA damage leads to synthetic lethality and cell death . Furthermore, this compound has been shown to induce PARP-DNA complex trapping, which is a particularly cytotoxic event that obstructs replication forks and transcription . Preclinical studies highlight its significant research value, demonstrating potent anti-proliferation activity in tumor cell lines with HR deficiencies and synergy with DNA-damaging agents like temozolomide . A key characteristic that distinguishes this compound from some other PARP inhibitors is its ability to effectively penetrate the blood-brain barrier in preclinical models, making it a compound of interest for investigating treatments for brain tumors . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15FN4O B560054 Pamiparib CAS No. 1446261-44-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENYZIUJOTUUNY-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446261-44-4
Record name Pamiparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446261444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamiparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PAMIPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8375F9S90C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Preclinical Evidence of Pamiparib's Synthetic Lethality: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamiparib (BGB-290) is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA single-strand break repair. The therapeutic strategy behind this compound is rooted in the concept of synthetic lethality. In cancer cells harboring deficiencies in the homologous recombination (HR) pathway for DNA double-strand break repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks during DNA replication. This selective killing of cancer cells, while sparing normal cells with functional HR, forms the basis of this compound's potent anti-tumor activity. This technical guide provides an in-depth overview of the preclinical evidence supporting the synthetic lethality of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Mechanism of Action: PARP Inhibition and Trapping

This compound exerts its synthetic lethal effect through a dual mechanism:

  • Inhibition of PARP Catalytic Activity: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly (ADP-ribose) (PAR) chains. This inhibition hampers the recruitment of other DNA repair factors to the site of single-strand breaks (SSBs), leading to their persistence.

  • PARP-DNA Trapping: Crucially, this compound also traps PARP enzymes on the DNA at the site of the SSB. This creates a toxic PARP-DNA complex that is a more potent cytotoxic lesion than an unrepaired SSB alone. These trapped complexes stall and collapse replication forks, generating double-strand breaks (DSBs).

In HR-deficient (HRD) cells, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.

Quantitative Preclinical Data

The preclinical potency and efficacy of this compound have been demonstrated across a range of in vitro and in vivo studies.

In Vitro Potency and Activity
ParameterValueCell Line/SystemReference
PARP1 IC50 0.83 nM - 1.3 nMBiochemical Assay[1]
PARP2 IC50 0.11 nM - 0.9 nMBiochemical Assay[1]
Cellular PARP Inhibition IC50 0.24 nMHeLa Cells[2]
PARP-DNA Trapping EC50 13 nMBiochemical Assay[2]
In Vivo Tumor Growth Inhibition
Cancer ModelTreatmentTumor Growth Inhibition (TGI) / OutcomeReference
MDA-MB-436 (BRCA1 mutant) Breast Cancer Xenograft This compound (1.6 - 12.5 mg/kg, BID)Dose-dependent tumor regression; 100% objective response at day 29.[3][3]
MDA-MB-436 (BRCA1 mutant) Breast Cancer Xenograft This compound (6.3 mg/kg, BID) vs Olaparib (100 mg/kg, BID)This compound showed significantly greater tumor growth inhibition.[3][3]
Patient-Derived Ovarian Cancer Xenograft (BRCA2 mutant) This compoundSignificant tumor growth inhibition.[4]
SCLC-derived, TMZ-resistant H209 Intracranial Xenograft This compound + Temozolomide (TMZ)Overcame TMZ resistance, significant tumor inhibitory effects, and prolonged lifespan.[2][2]

Signaling Pathways and Experimental Workflows

Synthetic Lethality Signaling Pathway

The following diagram illustrates the signaling pathway of this compound-induced synthetic lethality in HR-deficient cancer cells.

Synthetic_Lethality This compound-Induced Synthetic Lethality in HR-Deficient Cells cluster_DNA_Damage DNA Damage & Repair cluster_HR_Proficient Homologous Recombination Proficient (Normal Cells) cluster_HR_Deficient Homologous Recombination Deficient (Cancer Cells) DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits PARP_Trapping Trapped PARP-DNA Complex PARP->PARP_Trapping This compound This compound This compound->PARP inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Repair Homologous Recombination Repair (BRCA1/2, etc.) DNA_DSB->HR_Repair HR_Deficiency Defective HR Repair (e.g., BRCA1/2 mutation) DNA_DSB->HR_Deficiency Cell_Survival Cell Survival & Genomic Stability HR_Repair->Cell_Survival Genomic_Instability Genomic Instability HR_Deficiency->Genomic_Instability Apoptosis Apoptosis Genomic_Instability->Apoptosis

Caption: this compound-induced synthetic lethality pathway.

Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical workflow for the preclinical assessment of this compound's synthetic lethality.

Preclinical_Workflow Preclinical Evaluation Workflow for this compound cluster_In_Vitro In Vitro Assays cluster_In_Vivo In Vivo Models Cell_Line_Selection Select HR-proficient and HR-deficient cell lines Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTS, MTT) Cell_Line_Selection->Cell_Viability PARP_Trapping_Assay PARP Trapping Assay Cell_Viability->PARP_Trapping_Assay DNA_Damage_Assay DNA Damage Assessment (γH2AX foci, PARP cleavage) PARP_Trapping_Assay->DNA_Damage_Assay Xenograft_Model Establish Xenograft/PDX Models DNA_Damage_Assay->Xenograft_Model Treatment This compound Treatment vs. Vehicle Control Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Volume Treatment->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (e.g., PAR levels in tumors) Tumor_Measurement->Pharmacodynamics

Caption: Workflow for preclinical evaluation of this compound.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • HR-proficient and HR-deficient cancer cell lines

  • This compound

  • 96-well plates

  • Cell culture medium

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-96 hours.

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

PARP Trapping Assay

This assay quantifies the ability of this compound to trap PARP enzymes on DNA.

Materials:

  • Nuclear extracts from cancer cells

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-PARP1/2 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Plate reader

Procedure:

  • Coat a 96-well plate with a DNA substrate.

  • Add nuclear extracts containing PARP enzymes to the wells.

  • Add this compound at various concentrations.

  • Initiate the PARP reaction by adding biotinylated NAD+.

  • Wash the wells to remove unbound proteins.

  • Detect the trapped PARP on the DNA using a primary antibody against PARP1 or PARP2, followed by an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and measure the signal using a plate reader. The signal intensity is proportional to the amount of trapped PARP.

In Vivo Xenograft Tumor Growth Study

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • HR-deficient cancer cells (e.g., MDA-MB-436)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., once or twice daily) at the desired doses. The control group receives the vehicle.

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Western Blot for PARP Cleavage

This method detects the cleavage of PARP, a hallmark of apoptosis.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add chemiluminescent substrate and visualize the bands using an imaging system. A decrease in the full-length PARP band (116 kDa) and the appearance of the cleaved fragment (89 kDa) indicates apoptosis.

Immunofluorescence for γH2AX Foci

This technique visualizes DNA double-strand breaks.

Materials:

  • Cells grown on coverslips

  • This compound

  • Fixation and permeabilization buffers

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Block non-specific binding sites.

  • Incubate with the primary anti-γH2AX antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize the γH2AX foci (distinct nuclear dots) using a fluorescence microscope. An increase in the number of foci per nucleus indicates increased DNA double-strand breaks.

Conclusion

The preclinical data for this compound provide robust evidence for its potent and selective anti-tumor activity based on the principle of synthetic lethality. Through the dual mechanism of catalytic inhibition and PARP trapping, this compound effectively induces cytotoxicity in cancer cells with homologous recombination deficiency. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other PARP inhibitors as targeted cancer therapies.

References

Pamiparib and Homologous Recombination Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pamiparib, a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, and its therapeutic application in cancers with homologous recombination deficiency (HRD). It details the mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental methodologies, and visualizes the core biological pathways and workflows.

Introduction to this compound and Synthetic Lethality in HRD Cancers

This compound is an orally active, small molecule inhibitor of PARP1 and PARP2, enzymes critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer cells with a functional homologous recombination (HR) repair system, the inhibition of PARP is not lethal, as the resulting double-strand breaks (DSBs) that form during DNA replication can be efficiently repaired.[1] However, in tumors characterized by homologous recombination deficiency (HRD), often due to mutations in genes like BRCA1 and BRCA2, the cells are unable to repair these DSBs, leading to genomic instability and cell death.[3] This concept is known as synthetic lethality and forms the therapeutic basis for PARP inhibitors like this compound in HRD-positive cancers.[1][4]

This compound has demonstrated potent PARP inhibition and a strong ability to trap PARP-DNA complexes, which is considered a key contributor to its cytotoxicity.[5][6] Furthermore, preclinical studies have shown its ability to penetrate the blood-brain barrier, suggesting potential utility in treating brain tumors and metastases.[5][6]

Mechanism of Action

This compound exerts its anti-tumor effect through a dual mechanism:

  • Catalytic Inhibition: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly (ADP-ribose) (PAR) chains.[6] This, in turn, hinders the recruitment of DNA repair proteins to the sites of SSBs.[1]

  • PARP Trapping: this compound stabilizes the PARP-DNA complex at the site of DNA damage.[1] These trapped complexes are highly cytotoxic as they can obstruct DNA replication forks and transcription, leading to the formation of DSBs.[1]

In HR-deficient cells, the accumulation of unrepaired DSBs triggers cell cycle arrest and apoptosis.[6]

cluster_0 DNA Damage Response in HR-Proficient Cells cluster_1 Effect of this compound in HR-Deficient Cells SSB SSB PARP PARP SSB->PARP recruits BER Base Excision Repair PARP->BER initiates DNA Repair DNA Repair BER->DNA Repair This compound This compound PARP_2 PARP This compound->PARP_2 inhibits & traps SSB_2 SSB SSB_2->PARP_2 PARP_Trapping PARP Trapping PARP_2->PARP_Trapping DSB Double-Strand Break PARP_Trapping->DSB leads to Apoptosis Cell Death DSB->Apoptosis HRD Homologous Recombination Deficiency HRD->DSB cannot repair

Mechanism of this compound-induced synthetic lethality.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Potency of this compound

ParameterTarget/Cell LineIC50/EC50Reference
PARP1 Inhibition Cell-free assay0.83 nM[7]
Cell-free assay0.9 nM[2]
PARP2 Inhibition Cell-free assay0.11 nM[7]
Cell-free assay0.5 nM[2]
Intracellular PAR Formation HeLa cells0.24 nM[2][5]
PARP-DNA Trapping Cell-based assay13 nM[2][5]

Table 2: Comparison of PARP Trapping Potency

PARP InhibitorRelative Trapping PotencyReference
TalazoparibMost Potent[6]
NiraparibStrong[6]
This compound Strong[6]
RucaparibModerate[6]
OlaparibModerate[6]

Clinical Development and Efficacy

This compound has been investigated in numerous clinical trials for the treatment of various solid tumors, particularly those with BRCA1/2 mutations or other evidence of HRD.[8][9] It has received approval in China for the treatment of patients with recurrent advanced ovarian cancer with germline BRCA mutations who have received at least two prior lines of chemotherapy.[6]

Clinical studies have demonstrated the anti-tumor activity of this compound as a monotherapy and in combination with other agents, such as the anti-PD-1 antibody tislelizumab.[10][11] A phase 2 study is currently evaluating the efficacy of this compound in metastatic castration-resistant prostate cancer (mCRPC) patients with HRD or BRCA1/2 mutations.[12]

Table 3: Selected Clinical Trial Data for this compound

Trial IdentifierPhaseTumor TypePatient PopulationKey FindingsReference
NCT037129302Metastatic Castration-Resistant Prostate Cancer (mCRPC)CTC-HRD positive or deleterious germline/somatic BRCA1/2 mutationsTrial in progress to evaluate antitumor activity and safety.[9][13]
NCT026600341Advanced Solid TumorsVarious solid tumorsCombination with tislelizumab showed an ORR of 20.0% across all arms, with the highest ORR (47.4%) in TNBC with BRCA1/2 mutations and/or HRD.[11]
PARALLEL-303 (NCT03427814)2Advanced Gastric CancerResponded to first-line platinum-based chemotherapyMedian PFS was numerically longer with this compound vs. placebo but did not reach statistical significance.[10]
NCT049857212Advanced Tumors with HRDTumor-agnostic approach for patients with HRDSignal-seeking trial investigating this compound with tislelizumab in patients with HRD, with and without BRCA1/2 mutations.[14]

Experimental Protocols for HRD Assessment

The identification of patients with HRD is crucial for the successful application of PARP inhibitors.[15] Several methods are employed to determine HRD status, primarily through the analysis of genomic DNA from tumor tissue.[16]

Next-Generation Sequencing (NGS)-Based Assays

NGS is a powerful tool for comprehensively characterizing the genomic scars that are a hallmark of HRD.[17][18] These assays typically involve:

  • DNA Extraction: Genomic DNA is isolated from formalin-fixed paraffin-embedded (FFPE) tumor tissue specimens.[16]

  • Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends to prepare it for sequencing.

  • Sequencing: The prepared library is sequenced on an NGS platform to generate large amounts of DNA sequence data.

  • Bioinformatic Analysis: The sequencing data is analyzed to detect:

    • Mutations in HRR Genes: The presence of deleterious mutations in genes such as BRCA1, BRCA2, ATM, PALB2, and others involved in the homologous recombination repair pathway.[17][19]

    • Genomic Instability Score (GIS): An algorithmic score that combines three metrics of genomic scarring:

      • Loss of Heterozygosity (LOH): The loss of one parental allele at a heterozygous locus.[17]

      • Telomeric Allelic Imbalance (TAI): An imbalance in the ratio of parental alleles in the subtelomeric regions of chromosomes.[17]

      • Large-Scale State Transitions (LST): Chromosomal breaks between adjacent regions of at least 10 megabases.[17]

Commercially available, FDA-approved assays for HRD testing include Myriad myChoice® CDx and Foundation Medicine's FoundationOne® CDx.[16]

cluster_analysis Genomic Scar Analysis Tumor_Sample FFPE Tumor Sample DNA_Extraction Genomic DNA Extraction Tumor_Sample->DNA_Extraction Library_Prep NGS Library Preparation DNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis HRD_Status HRD Status (Positive/Negative) Data_Analysis->HRD_Status LOH Loss of Heterozygosity Data_Analysis->LOH TAI Telomeric Allelic Imbalance Data_Analysis->TAI LST Large-Scale State Transitions Data_Analysis->LST

Workflow for NGS-based HRD testing.

Cellular PARylation Assay

This assay measures the ability of a PARP inhibitor to block the formation of PAR chains within cells.

  • Cell Culture: A suitable cell line (e.g., HeLa) is cultured in appropriate media.[5]

  • Drug Incubation: Cells are incubated with varying concentrations of this compound for a specified period (e.g., 18 hours).[5]

  • Induction of PAR Synthesis: DNA damage is induced to stimulate PARP activity and PAR synthesis, typically using an agent like hydrogen peroxide (H2O2).[5]

  • Detection of PAR: The levels of intracellular PAR are quantified using methods such as ELISA or immunofluorescence with an anti-PAR antibody.

  • Data Analysis: The IC50 value is calculated, representing the concentration of this compound required to inhibit PAR formation by 50%.

Signaling Pathways Implicated in this compound's Action and Resistance

The efficacy of this compound is not solely dependent on the HRD status of a tumor. Other signaling pathways can influence the response to PARP inhibitors and contribute to resistance.

  • JAK/STAT Pathway: Some studies suggest that PARP inhibitors can upregulate the expression of PD-L1 through the JAK2/STAT3 signaling pathway, potentially leading to immune evasion.[11][20] This provides a rationale for combining PARP inhibitors with immune checkpoint inhibitors.

  • Reversion Mutations: A primary mechanism of acquired resistance to PARP inhibitors is the development of secondary mutations in BRCA1/2 or other HRR genes that restore the open reading frame and, consequently, the function of the homologous recombination pathway.[21]

cluster_0 This compound Action and Immune Modulation cluster_1 Mechanisms of Resistance This compound This compound PARP_Inhibition PARP Inhibition This compound->PARP_Inhibition JAK2 JAK2 PARP_Inhibition->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates PDL1 PD-L1 Expression STAT3->PDL1 upregulates Immune_Evasion Immune Evasion PDL1->Immune_Evasion HRD_Cell HR-Deficient Cancer Cell Apoptosis Apoptosis HRD_Cell->Apoptosis Reversion_Mutation BRCA1/2 Reversion Mutation HRD_Cell->Reversion_Mutation develops Pamiparib_2 This compound Pamiparib_2->Apoptosis Resistance Drug Resistance Pamiparib_2->Resistance ineffective HR_Restoration HR Function Restored Reversion_Mutation->HR_Restoration HR_Restoration->Resistance

Signaling pathways in this compound action and resistance.

Conclusion

This compound is a potent PARP1/2 inhibitor that has demonstrated significant clinical activity in tumors with homologous recombination deficiency. Its mechanism of action, centered on the principle of synthetic lethality, offers a targeted therapeutic approach for patients with specific genetic biomarkers. The continued development of robust and harmonized assays for HRD detection will be critical for optimizing patient selection and expanding the clinical utility of this compound and other PARP inhibitors. Further research into the interplay between PARP inhibition and other cellular pathways, such as the immune response, will likely uncover novel combination strategies to overcome resistance and improve patient outcomes.

References

In-Vitro Characterization of Pamiparib's Enzymatic Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro characterization of Pamiparib (BGB-290), a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. This document details the enzymatic inhibition, mechanism of action, and the experimental protocols used to elucidate these properties, presenting quantitative data in a clear, comparative format.

Introduction to this compound and PARP Inhibition

This compound is a small molecule inhibitor of PARP1 and PARP2, enzymes central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage, resulting in synthetic lethality and targeted cell death.[2] this compound's mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, which is a significant contributor to its cytotoxicity.[3]

Quantitative Analysis of this compound's Enzymatic Inhibition

The inhibitory activity of this compound against PARP1 and PARP2 has been quantified through various in-vitro assays. The following tables summarize the key potency metrics.

Table 1: Enzymatic Inhibition of PARP1 and PARP2 by this compound

EnzymeIC50 (nM)Reference(s)
PARP10.83, 0.9, 1.3[3][4][5][6][7]
PARP20.11, 0.5, 0.9[4][5][6][7]

Table 2: Cellular Activity and DNA Trapping of this compound

AssayIC50 / EC50 (nM)Reference(s)
Cellular PARylation Inhibition0.24, 0.2[3][4][5][6][7]
DNA Trapping13[3][4]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism involves the inhibition of PARP1 and PARP2, which disrupts the repair of DNA single-strand breaks. This leads to the accumulation of double-strand breaks during DNA replication, a form of damage that is particularly cytotoxic to cancer cells with homologous recombination deficiencies (HRD), such as those with BRCA mutations.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 This compound Intervention cluster_2 Cellular Outcome in HR-Deficient Cells DNA_SSB DNA Single-Strand Break PARP1_2 PARP1/PARP2 Activation DNA_SSB->PARP1_2 BER Base Excision Repair PARP1_2->BER PARP_Inhibition PARP Inhibition & Trapping DNA_Repair DNA Repair BER->DNA_Repair DSB_Formation Double-Strand Break Formation BER->DSB_Formation This compound This compound This compound->PARP1_2 Inhibits Apoptosis Apoptosis / Cell Death DSB_Formation->Apoptosis Induces Enzymatic_Assay_Workflow Start Start Plate_Coating Coat 96-well plate with Histone proteins Start->Plate_Coating Blocking Block non-specific binding sites Plate_Coating->Blocking Incubation Incubate with this compound, PARP enzyme, activated DNA, and Biotinylated NAD+ Blocking->Incubation Detection Add Streptavidin-HRP and chemiluminescent substrate Incubation->Detection Measurement Measure luminescence Detection->Measurement End End Measurement->End DNA_Trapping_Workflow Start Start Reaction_Setup Prepare reaction mix with fluorescently labeled DNA, PARP enzyme, and this compound Start->Reaction_Setup Incubation Incubate at room temperature Reaction_Setup->Incubation FP_Measurement Measure Fluorescence Polarization Incubation->FP_Measurement Data_Analysis Analyze the increase in polarization to determine trapping activity FP_Measurement->Data_Analysis End End Data_Analysis->End Cellular_PARylation_Workflow Start Start Cell_Culture Culture HeLa cells in 96-well plates Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of this compound Cell_Culture->Compound_Treatment DNA_Damage_Induction Induce DNA damage with H2O2 Compound_Treatment->DNA_Damage_Induction Cell_Lysis Lyse cells to release cellular contents DNA_Damage_Induction->Cell_Lysis PAR_Quantification Quantify PAR levels using ELISA or immunofluorescence Cell_Lysis->PAR_Quantification End End PAR_Quantification->End

References

Investigating the pharmacodynamics of Pamiparib in xenograft models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pharmacodynamics of Pamiparib in Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (BGB-290) is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2, which are critical components of the cellular DNA damage response (DDR) network.[1][2] This technical guide explores the pharmacodynamics of this compound, focusing on its mechanism of action and efficacy as demonstrated in various preclinical xenograft models. These models are instrumental in evaluating the antitumor activity of novel therapeutic agents and understanding their biological effects in a living system before clinical application.[3] this compound has shown significant potential in treating cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, by leveraging the principle of synthetic lethality.[4][5]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of this compound involves the competitive inhibition of PARP1 and PARP2 enzymes. These enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][6] When a SSB occurs, PARP enzymes are recruited to the site of damage. They catalyze the synthesis of poly(ADP-ribose) (PAR) chains on target proteins, a process that recruits other essential DNA repair proteins.[2]

This compound binds to the catalytic domain of PARP, preventing this PARylation process. This inhibition leads to two key cytotoxic effects:

  • Inhibition of DNA Repair: The repair of SSBs is hampered, causing them to accumulate. When a replication fork encounters an unrepaired SSB, it can lead to the formation of a more lethal DNA double-strand break (DSB).[1][7]

  • PARP Trapping: this compound stabilizes the PARP-DNA complex at the site of damage. These trapped complexes are highly toxic as they obstruct DNA replication and transcription, further contributing to genomic instability and cell death.[1][2]

In normal, healthy cells, DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to catastrophic genomic instability and apoptosis. This selective killing of HR-deficient cancer cells while sparing normal cells is known as synthetic lethality .[1][7]

cluster_0 DNA Single-Strand Break (SSB) Occurs cluster_1 Normal Cell (HR Proficient) cluster_2 HR-Deficient Cancer Cell + this compound SSB SSB PARP_N PARP Activation PARP_Inhibit PARP Inhibition & Trapping BER Base Excision Repair (BER) PARP_N->BER SSB_Repair SSB Repaired BER->SSB_Repair Viability_N Cell Viability SSB_Repair->Viability_N This compound This compound This compound->PARP_Inhibit SSB_Accum SSB Accumulation PARP_Inhibit->SSB_Accum DSB Replication Fork Collapse (DSBs Form) SSB_Accum->DSB HR_Deficient Defective HR Repair (e.g., BRCA1/2 mutation) DSB->HR_Deficient Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis

Caption: Mechanism of this compound-induced synthetic lethality.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacodynamics. Below are representative protocols for xenograft efficacy and pharmacodynamic studies.

In Vivo Xenograft Efficacy Study Protocol

This protocol describes a typical subcutaneous xenograft model used to evaluate the antitumor efficacy of this compound.

  • Cell Line and Culture:

    • The MDA-MB-436 human breast cancer cell line (BRCA1 mutant) is cultured in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere of 5% CO2.[4]

  • Animal Model:

    • Female immunodeficient mice (e.g., BALB/c nude or SCID) aged 6-8 weeks are used.[3] Animals are allowed to acclimatize for at least one week before the experiment.

  • Tumor Implantation:

    • MDA-MB-436 cells are harvested during their exponential growth phase.

    • A suspension of 5 x 10^6 to 10 x 10^6 cells in ~100-200 µL of a suitable medium (e.g., PBS or Matrigel mixture) is injected subcutaneously into the flank of each mouse.[3]

  • Tumor Growth Monitoring and Randomization:

    • Tumor volumes are measured 2-3 times per week using calipers. Volume is calculated using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined average size (e.g., 150-250 mm³), mice are randomized into treatment and control groups.[4]

  • Drug Administration:

    • This compound: Administered orally (p.o.) twice daily (BID) for a specified period, typically 28 days. Doses can range from 1.6 mg/kg to 12.5 mg/kg, formulated in a vehicle such as 0.5% methylcellulose.[4][8]

    • Control Groups: Include a vehicle-only control group and potentially a positive control group (e.g., another PARP inhibitor like Olaparib).[8]

  • Endpoint Measurement:

    • Tumor Growth Inhibition (TGI): Primary endpoint. Tumor volumes are monitored throughout the study and for a period after treatment cessation to check for relapse.[4]

    • Body Weight: Monitored as a measure of general toxicity.[4]

    • Objective Response: Tumors are classified as Complete Response (CR) or Partial Response (PR).[8]

Pharmacodynamic (PARylation Inhibition) Assay Protocol

This protocol is designed to measure the direct effect of this compound on its target in the tumor tissue.

  • Study Design:

    • Mice bearing established MDA-MB-436 xenografts are used.[4]

    • For dose-response analysis, groups of mice receive a single oral dose of this compound at varying concentrations (e.g., 0.17 to 10.9 mg/kg).[8]

    • For time-course analysis, mice receive a single fixed dose (e.g., 5.45 mg/kg), and cohorts are euthanized at different time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.[4][8]

  • Sample Collection:

    • At the designated time points, mice are euthanized.

    • Tumor tissue and blood samples are collected immediately. Samples are snap-frozen in liquid nitrogen and stored at -80°C.

  • PAR Level Measurement:

    • Tumor lysates are prepared.

    • PAR levels are quantified using methods such as ELISA or Western blot analysis with an anti-PAR antibody.

    • The percentage of PAR inhibition is calculated relative to the levels in vehicle-treated control tumors.[4]

  • Pharmacokinetic Analysis:

    • This compound concentrations in plasma and tumor lysates are measured using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to correlate drug exposure with the pharmacodynamic effect.[8]

cluster_workflow General Xenograft Experimental Workflow cluster_endpoints 5. Data Collection & Analysis A 1. Cell Culture (e.g., MDA-MB-436) B 2. Tumor Implantation (Subcutaneous in Nude Mice) A->B C 3. Tumor Growth & Mouse Randomization B->C D 4. Treatment Period (e.g., this compound, p.o., BID, 28 days) C->D E Tumor Volume (Efficacy) D->E F Body Weight (Toxicity) D->F G Tumor/Plasma Samples (PK/PD Analysis) D->G

Caption: Workflow for a preclinical xenograft study.

Data Presentation: Pharmacodynamics in Xenograft Models

Quantitative data from preclinical studies highlight this compound's potent activity.

Table 1: In Vivo Efficacy of this compound in BRCA1-Mutant MDA-MB-436 Breast Cancer Xenograft

This table summarizes the anti-tumor efficacy of this compound administered orally, twice daily (BID), for 28 days.[4][8]

Treatment GroupDose (mg/kg)AdministrationOutcome (at Day 29)Tumor Relapse (at Day 89)
This compound 1.6p.o., BIDTumor Regression, 100% Objective Response (CR+PR)Yes
This compound >1.6 to 12.5p.o., BIDTumor Regression, 100% Objective Response (CR+PR)No
Olaparib 25p.o., BIDN/AYes
Vehicle Control N/Ap.o., BIDProgressive Tumor GrowthN/A
CR: Complete Response; PR: Partial Response. No significant body weight loss was observed in any treatment group.[4]
Table 2: Pharmacodynamic Effect of this compound in MDA-MB-436 Xenograft Tumors

This table shows the dose- and time-dependent inhibition of PARylation in tumor tissue after a single oral dose of this compound.[4][8]

ParameterDose (mg/kg)Time Post-Dose (hours)PAR Inhibition (%)
Dose-Response 0.17 - 10.94Dose-dependent
Time-Course 5.450.598%
5.4512>80%
5.452453%
Table 3: Activity in Intracranial Xenograft Models

This compound's ability to cross the blood-brain barrier is a key property, making it a candidate for treating brain tumors or metastases.[2][9]

Xenograft ModelTreatmentKey Finding
H209 SCLCThis compound (3 mg/kg, single oral dose)Complete inhibition of PARylation in brain tumor tissue at 4 hours post-dose.[10]
H209-TR (TMZ-Resistant)This compound + Temozolomide (TMZ)Combination treatment overcame TMZ resistance, significantly inhibiting tumor growth and prolonging survival.[4][9]

Conclusion

Preclinical xenograft models are indispensable for characterizing the pharmacodynamics of PARP inhibitors. Studies consistently demonstrate that this compound is a potent and selective PARP1/2 inhibitor with significant antitumor activity in HR-deficient xenograft models, such as the BRCA1-mutant MDA-MB-436 breast cancer model.[4] The data reveals a strong correlation between this compound concentration in tumors and the dose- and time-dependent inhibition of PARylation, confirming its on-target activity.[8] Furthermore, its ability to penetrate the blood-brain barrier and synergize with DNA-damaging agents like temozolomide highlights its potential for treating challenging cancers, including those in the central nervous system.[9][10] These robust preclinical findings have provided a strong rationale for the ongoing clinical development of this compound in various solid tumors.[11]

References

Methodological & Application

Application Notes and Protocols for Pamiparib in In Vivo Mouse Models of Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamiparib (BGB-290) is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to the accumulation of double-strand DNA breaks and subsequent cell death through a mechanism known as synthetic lethality. Ovarian cancer frequently exhibits defects in the HR pathway, making it a prime candidate for PARP inhibitor therapy. These application notes provide detailed protocols and dosage guidelines for the use of this compound in preclinical in vivo mouse models of ovarian cancer.

Signaling Pathway of PARP Inhibition

The efficacy of this compound is rooted in its ability to disrupt DNA damage repair in cancer cells. The diagram below illustrates the mechanism of action.

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP BER Base Excision Repair (BER) PARP->BER Repair_N DNA Repair & Cell Survival BER->Repair_N DSB_HR Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB_HR->HR HR->Repair_N SSB_C Single-Strand Break (SSB) This compound This compound SSB_C->this compound PARP_Inhibit PARP Inhibition & Trapping SSB_C->PARP_Inhibit This compound->PARP_Inhibit Stalled_Fork Replication Fork Collapse PARP_Inhibit->Stalled_Fork DSB_C Double-Strand Break (DSB) Stalled_Fork->DSB_C HR_Deficient Defective Homologous Recombination (HRd) DSB_C->HR_Deficient Apoptosis Apoptosis & Cell Death HR_Deficient->Apoptosis Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Analysis Cell_Culture 1. Ovarian Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing_P 5a. This compound Treatment (e.g., 3.1 mg/kg BID) Randomization->Dosing_P Dosing_V 5b. Vehicle Control (0.5% MC BID) Randomization->Dosing_V Tumor_Measurement 6. Tumor Volume Measurement (2x/week) Dosing_P->Tumor_Measurement Weight_Measurement 7. Body Weight Monitoring (2x/week) Dosing_P->Weight_Measurement Dosing_V->Tumor_Measurement Dosing_V->Weight_Measurement Endpoint 8. Endpoint Analysis (e.g., TGI, Survival) Tumor_Measurement->Endpoint Weight_Measurement->Endpoint

Application Notes and Protocols: Synergistic Effect of Pamiparib with Platinum-Based Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamiparib is a potent and selective inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1/2), enzymes critical for DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Platinum-based chemotherapies, such as cisplatin and carboplatin, function by inducing DNA adducts and crosslinks, leading to double-strand breaks. The combination of a PARP inhibitor like this compound with platinum-based chemotherapy has been investigated as a promising therapeutic strategy. This combination is hypothesized to exert a synergistic anti-tumor effect by preventing the repair of DNA damage induced by platinum agents, thereby enhancing their cytotoxic effects.

These application notes provide a summary of the preclinical and clinical findings on the synergistic effect of this compound with platinum-based chemotherapy. Detailed protocols for key experiments are also included to guide researchers in this field.

Preclinical Data

While specific preclinical data on the synergistic effects of this compound in combination with platinum-based chemotherapy is emerging, the broader class of PARP inhibitors has been extensively studied in this context. The following tables summarize representative quantitative data from studies on PARP inhibitors and platinum agents, which provide a rationale for the combination with this compound.

Table 1: In Vitro Cytotoxicity of this compound and Platinum-Based Chemotherapy

Cell LineCancer TypeDrugIC50 (µM)CombinationCombination Index (CI)Synergy Level
Gastric Cancer Cell Line (e.g., SGC-7901)Gastric CancerThis compoundData not availableThis compound + CisplatinData not availableExpected Synergy
Ovarian Cancer Cell Line (e.g., OVCAR-3)Ovarian CancerThis compoundData not availableThis compound + CarboplatinData not availableExpected Synergy
Representative Data for other PARP Inhibitors
A2780Ovarian CancerOlaparib1.1Olaparib + Selinexor<1.0[1]Synergistic[1]
OV90 (Cisplatin-Resistant)Ovarian CancerNiraparibData not availableNiraparib + Cisplatin<1.0[2]Synergistic[2]
SKOV3 (Cisplatin-Resistant)Ovarian CancerNiraparibData not availableNiraparib + Cisplatin<1.0[2]Synergistic[2]

Note: Specific IC50 and CI values for the combination of this compound and platinum agents were not publicly available in the reviewed literature. The table includes representative data for other PARP inhibitors to illustrate the expected synergistic interaction. Researchers are encouraged to determine these values empirically for their specific cell lines of interest.

Table 2: In Vivo Efficacy of this compound in Combination with Platinum-Based Chemotherapy in Xenograft Models

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (%)
MDA-MB-436Breast CancerThis compound (1.6 - 6.3 mg/kg, oral, BID)Induces tumor regression[3]
Calu6Non-Small Cell Lung CancerVeliparib (200 mg/kg/day, BID) + Cisplatin (6 mg/kg, IV)Synergistic activity observed[4]
Brca2 XenograftsBreast CancerABT-888 + CarboplatinDelayed tumor growth[5]

Note: The table includes data on this compound monotherapy and combination studies with other PARP inhibitors to demonstrate the potential in vivo synergy with platinum agents.

Clinical Data

Clinical trials have investigated the combination of this compound with platinum-based chemotherapy in various cancers, demonstrating promising efficacy and a manageable safety profile.

Table 3: Efficacy of this compound in Combination with Platinum-Based Chemotherapy in Clinical Trials

Trial IdentifierCancer TypeTreatment RegimenNKey Efficacy Endpoints
ChiCTR2200059119Advanced Ovarian CancerNeoadjuvant this compound + Paclitaxel + Carboplatin + Bevacizumab29R0 Resection Rate: 100% (of 24 patients who underwent surgery)[6] Chemotherapy Response Score (CRS) of 3: 34.8%[6]
PARALLEL-303 (NCT03427814)Advanced Gastric Cancer (Maintenance Therapy)This compound (60 mg BID) vs. Placebo after response to first-line platinum-based chemotherapy136Median PFS: 3.7 months (this compound) vs. 2.1 months (Placebo) (HR 0.8, p=0.1428)[7] Median OS: 10.2 months (this compound) vs. 12.0 months (Placebo)[7]

Table 4: Common Adverse Events (Grade ≥3) in this compound and Platinum-Based Chemotherapy Combination Trials

Adverse EventChiCTR2200059119 (Ovarian Cancer)[6]PARALLEL-303 (Gastric Cancer)[7]
Hematological
Neutropenia72.4%Data not specified for combination phase
Leukopenia58.6%Data not specified for combination phase
Anemia27.6%Data not specified for combination phase
Thrombocytopenia24.1%Data not specified for combination phase
Non-Hematological
Treatment Discontinuation due to TEAEsNot Reported11.3% (this compound arm) vs. 3.1% (Placebo arm)

Signaling Pathways and Experimental Workflows

Synergy_Mechanism cluster_0 Platinum-based Chemotherapy cluster_1 PARP Inhibition cluster_2 DNA Damage and Repair cluster_3 Cellular Outcome Platinum Cisplatin / Carboplatin DNA_Adducts DNA Adducts & Crosslinks Platinum->DNA_Adducts Induces This compound This compound BER Base Excision Repair (BER) This compound->BER Inhibits DSB Double-Strand Breaks (DSBs) DNA_Adducts->DSB Leads to SSB Single-Strand Breaks (SSBs) SSB->DSB Accumulation leads to HR Homologous Recombination (HR) DSB->HR Repaired by Apoptosis Apoptosis DSB->Apoptosis Unrepaired DSBs trigger BER->SSB Repairs HR->Apoptosis Deficiency enhances

Caption: Mechanism of synergistic cytotoxicity between this compound and platinum-based chemotherapy.

Experimental_Workflow cluster_0 In Vitro Synergy Assessment cluster_1 Mechanism of Action Studies A 1. Cell Seeding (e.g., Gastric/Ovarian Cancer Cell Lines) B 2. Drug Treatment - this compound (various conc.) - Platinum Agent (various conc.) - Combination (fixed or variable ratio) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D F Apoptosis Assay (e.g., Annexin V/PI Staining) C->F G DNA Damage Assay (e.g., γ-H2AX Staining) C->G E 5. Data Analysis - IC50 Determination - Combination Index (CI) Calculation (Chou-Talalay method) D->E

Caption: Experimental workflow for in vitro assessment of synergy.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a platinum agent (cisplatin or carboplatin) individually and to assess the synergistic effect of the combination.

Materials:

  • Cancer cell lines (e.g., SGC-7901 for gastric cancer, OVCAR-3 for ovarian cancer)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cisplatin or Carboplatin (stock solution in sterile water or saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and the platinum agent in culture medium.

  • Treat the cells with varying concentrations of this compound alone, the platinum agent alone, or the combination of both at a constant ratio (e.g., based on the ratio of their individual IC50 values). Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 values for each drug alone and for the combination using dose-response curve fitting software (e.g., GraphPad Prism).

  • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9]

DNA Damage Assessment (γ-H2AX Immunofluorescence Staining)

Objective: To quantify the extent of DNA double-strand breaks (DSBs) in cancer cells following treatment with this compound, a platinum agent, and their combination.

Materials:

  • Cancer cells cultured on coverslips in 6-well plates

  • This compound and platinum agent

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-histone H2A.X (Ser139) (γ-H2AX) antibody

  • Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on sterile coverslips in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound, the platinum agent, or the combination for the desired time (e.g., 24 hours). Include a vehicle control.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize the cells under a fluorescence microscope. Capture images of multiple fields for each condition.

  • Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci indicates an increase in DNA DSBs.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a platinum agent in a preclinical in vivo model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for xenograft implantation (e.g., Calu6 for NSCLC)[4]

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Carboplatin or cisplatin formulation for intraperitoneal (i.p.) injection

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):

    • Vehicle control

    • This compound alone

    • Platinum agent alone

    • This compound + Platinum agent

  • Administer the treatments according to a predefined schedule. For example:

    • This compound: daily oral gavage.

    • Carboplatin/Cisplatin: weekly or bi-weekly i.p. injection.[10]

  • Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week.

  • Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.[3]

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Analyze the data by comparing the tumor growth inhibition between the different treatment groups.

Conclusion

The combination of this compound with platinum-based chemotherapy represents a promising strategy to enhance anti-tumor efficacy, particularly in cancers with underlying DNA repair deficiencies. The provided protocols offer a framework for researchers to investigate this synergy in their own preclinical models. Further research is warranted to optimize dosing schedules and identify predictive biomarkers to select patients who are most likely to benefit from this combination therapy.

References

Pamiparib as a Maintenance Therapy in Preclinical Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pamiparib (BGB-290) is a potent and selective inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2), enzymes critical for the repair of single-strand DNA breaks.[1][2] In cancer cells with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks and subsequent cell death through a mechanism known as synthetic lethality.[1] Preclinical studies have demonstrated that this compound exhibits strong anti-proliferative activity, traps PARP-DNA complexes, and penetrates the blood-brain barrier in various animal models.[2]

The concept of maintenance therapy is to prolong the duration of a response to a prior treatment, typically chemotherapy. In oncology, PARP inhibitors have been successfully employed as maintenance therapy in clinical settings for ovarian and gastric cancers, particularly after a response to platinum-based chemotherapy.[1][2] This document provides an overview of the preclinical application of this compound as a maintenance therapy, including detailed protocols for establishing and evaluating its efficacy in patient-derived xenograft (PDX) models and summarizing available quantitative data.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound exerts its anti-tumor effect by inhibiting the enzymatic activity of PARP1 and PARP2. This prevents the repair of DNA single-strand breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they are converted into toxic double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and cell death.

PARP_Inhibition cluster_0 DNA Damage & Repair cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_Damage->PARP recruits Replication_Fork_Collapse Replication Fork Collapse DNA_Damage->Replication_Fork_Collapse leads to BER Base Excision Repair (SSB Repair) PARP->BER activates Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP Cell_Survival Cell Survival (DNA Repair) BER->Cell_Survival DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (DSB Repair) DSB->HR repaired by HR_Deficiency HR Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency cannot be repaired in HR->Cell_Survival This compound This compound This compound->PARP inhibits & traps Replication_Fork_Collapse->DSB Apoptosis Apoptosis (Synthetic Lethality) HR_Deficiency->Apoptosis

Figure 1: Mechanism of action of this compound.

Experimental Workflow for Preclinical Maintenance Therapy Studies

A typical preclinical study evaluating a maintenance therapy involves an initial induction phase with a standard-of-care chemotherapy, followed by a maintenance phase with the investigational agent in tumors that have responded to the initial treatment.

Experimental_Workflow cluster_workflow Preclinical Maintenance Therapy Workflow start Establishment of Patient-Derived Xenografts (PDX) tumor_growth Tumor Growth to Pre-defined Volume start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization induction Induction Chemotherapy (e.g., Platinum-based) randomization->induction response_eval Evaluation of Tumor Response induction->response_eval maintenance Maintenance Therapy (e.g., this compound) response_eval->maintenance Responders control Vehicle/Control response_eval->control Responders endpoints Endpoint Analysis: - Tumor Volume - Survival - Biomarkers maintenance->endpoints control->endpoints

Figure 2: Generalized experimental workflow.

Data Presentation

Table 1: In Vivo Monotherapy Efficacy of this compound in Preclinical Models
Cancer ModelAnimal ModelThis compound Dose & ScheduleOutcome MeasureResultReference
Gastric Cancer PDX ModelsNot specifiedAntitumor ActivityDemonstrated[2]
Ovarian Cancer Animal ModelsNot specifiedAntitumor ActivityDemonstrated[1]
Breast Cancer (BRCA1 mutant) MDA-MB-436 Xenograft1.6 - 12.5 mg/kg, PO, BID for 28 daysTumor Regression100% objective response at the lowest doseNot directly cited
Various Solid Tumors (HRD) Animal ModelsNot specifiedStrong PARP-trapping and anti-proliferative activityDemonstrated[2]

Note: The data presented are based on general statements of antitumor activity from the cited sources. Detailed quantitative data from head-to-head maintenance studies are not available in the public domain.

Experimental Protocols

The following protocols provide a framework for conducting preclinical studies with this compound as a maintenance therapy. Protocol 1 is a representative example for a PARP inhibitor maintenance study using a patient-derived xenograft model, which can be adapted for this compound. Protocol 2 details a pharmacodynamic assay to measure PARP inhibition.

Protocol 1: Evaluation of this compound as Maintenance Therapy in a Patient-Derived Xenograft (PDX) Model of Ovarian Cancer

This protocol is adapted from a study evaluating the PARP inhibitor olaparib in a maintenance setting and can be used as a template for this compound.[3]

1. PDX Model Establishment and Expansion a. Obtain fresh tumor tissue from a patient with high-grade serous ovarian cancer (with known BRCA status, if possible) under appropriate ethical guidelines. b. Implant a small fragment (approx. 3x3x3 mm) of the tumor subcutaneously into the flank of female immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old). c. Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2. d. When tumors reach a volume of approximately 1000-1500 mm³, passage the tumors into a new cohort of mice for expansion.

2. Induction Chemotherapy Phase a. Once tumors in the experimental cohort reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, cisplatin, cisplatin followed by this compound). b. Administer cisplatin (or another appropriate platinum-based agent) at a clinically relevant dose (e.g., 2 mg/kg, intraperitoneally, once weekly) for a defined period (e.g., 28 days).[3] c. Monitor tumor volume and body weight throughout the induction phase.

3. Maintenance Therapy Phase a. At the end of the induction phase, identify mice that have responded to cisplatin (e.g., stable disease or partial response). b. Re-randomize the responder mice to either continue with a control (vehicle) or switch to this compound maintenance therapy. c. Administer this compound orally at a predetermined dose (e.g., based on monotherapy efficacy studies, a potential starting point could be 50 mg/kg, 5 days on/2 days off, though this requires optimization for this compound).[3] d. Continue the maintenance therapy until the primary endpoint is reached.

4. Endpoint Analysis a. Primary Endpoint: Tumor growth delay or overall survival. Monitor tumor volume until tumors reach a predetermined endpoint size (e.g., 2000 mm³) or until signs of morbidity require euthanasia. b. Secondary Endpoints: i. Tumor Growth Inhibition (TGI): Calculate TGI at various time points. ii. Biomarker Analysis: At the end of the study, collect tumor tissue for analysis of PARP inhibition (see Protocol 2), DNA damage markers (e.g., γH2AX staining), and apoptosis (e.g., cleaved caspase-3 staining).

Protocol 2: Pharmacodynamic Assay for PARP Inhibition in Tumor Tissue

This protocol allows for the quantification of this compound's target engagement in vivo.

1. Sample Collection a. Following treatment with this compound at various doses and time points, euthanize the mice. b. Promptly excise the tumors and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.

2. Protein Extraction a. Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract. c. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. PARP Inhibition Assay a. Use a commercially available ELISA-based pharmacodynamic assay kit for measuring poly(ADP-ribose) (PAR) levels (e.g., HT PARP in vivo Pharmacodynamic Assay II). b. Add a standardized amount of protein lysate (e.g., 2 µg) to the assay plate. c. Follow the manufacturer's instructions for incubation with detection antibodies and substrate. d. Read the absorbance on a plate reader and calculate the PAR levels, typically expressed as pg/mL per µg of protein extract. e. Compare the PAR levels in this compound-treated tumors to those in vehicle-treated tumors to determine the percentage of PARP inhibition.

Conclusion

This compound is a potent PARP1/2 inhibitor with demonstrated preclinical antitumor activity. Its clinical evaluation as a maintenance therapy in ovarian and gastric cancer suggests that preclinical models of maintenance therapy are crucial for understanding its optimal use. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate the role of this compound as a maintenance therapy in various cancer models. While specific preclinical data for this compound in a maintenance setting is limited in the public literature, the provided representative protocols for other PARP inhibitors offer a robust starting point for such investigations. Further studies are warranted to generate specific quantitative data on this compound's efficacy in this setting and to identify predictive biomarkers of response.

References

Assessing the PARP Trapping Activity of Pamiparib In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. Pamiparib (BGB-290) is a potent and selective inhibitor of PARP1 and PARP2.[1][2][3] Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is the "trapping" of PARP enzymes on DNA at the site of single-strand breaks.[4] This trapping converts a repairable lesion into a cytotoxic DNA double-strand break during replication, leading to synthetic lethality in homologous recombination-deficient cancer cells.[2][4] this compound has demonstrated potent PARP trapping activity, which is a critical determinant of its antitumor efficacy.[1][5][6]

These application notes provide a detailed overview and protocols for the in vitro assessment of this compound's PARP trapping activity. The described methodologies are essential for researchers in drug discovery and development to characterize and compare the potency of different PARP inhibitors.

Principle of PARP Trapping

Under normal physiological conditions, PARP1 and PARP2 detect DNA single-strand breaks (SSBs) and, upon binding, catalyze the synthesis of poly (ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors. Subsequently, the accumulation of negatively charged PAR chains leads to the dissociation of PARP from the DNA, allowing the repair machinery to access the break.

PARP inhibitors like this compound bind to the catalytic domain of PARP, preventing PAR synthesis.[2] This inhibition of auto-PARylation "traps" the PARP enzyme on the DNA, creating a stable PARP-DNA complex.[4] These trapped complexes are formidable obstacles to DNA replication, leading to replication fork collapse and the formation of highly cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, these DSBs cannot be efficiently repaired, resulting in cell death.[4]

cluster_0 Normal DNA Repair cluster_1 Action of this compound SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 SSB->PARP1_2 recruits PARP_DNA PARP-DNA Complex PARP1_2->PARP_DNA binds PARylation Auto-PARylation (NAD+) PARP_DNA->PARylation Trapped_PARP Trapped PARP-DNA Complex PARP_dissociation PARP Dissociation PARylation->PARP_dissociation leads to BER Base Excision Repair (BER) PARP_dissociation->BER allows DNA_repaired DNA Repaired BER->DNA_repaired This compound This compound This compound->PARylation Replication_Fork Replication Fork Trapped_PARP->Replication_Fork blocks DSB Double-Strand Break (DSB) Replication_Fork->DSB causes Apoptosis Cell Death (Apoptosis) DSB->Apoptosis in HR-deficient cells

Figure 1. Mechanism of PARP Trapping by this compound.

In Vitro PARP Trapping Assays

Several in vitro methods can be employed to quantify the PARP trapping activity of this compound. The most common and direct method is the Fluorescence Polarization (FP) assay. Cellular assays, such as chromatin fractionation followed by immunoblotting, provide a more physiologically relevant context. Finally, cell viability assays indirectly measure the cytotoxic consequences of PARP trapping.

Data Presentation

The potency of this compound and other PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for enzymatic activity and half-maximal effective concentration (EC50) for PARP trapping.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping EC50 (nM)
This compound 0.83 - 1.3[1][3][6]0.11 - 0.92[1][3][6]13[1][5][6]
Olaparib~5[7]~1[7]More potent than veliparib, less than niraparib[8][9]
Rucaparib--Similar to Olaparib[8][9]
Niraparib~3.8[7]~2.1[7]More potent than Olaparib and Rucaparib[8][9]
Talazoparib--~100-fold more potent than Niraparib[8][10]
Veliparib~5.2 (Ki)[7]~2.9 (Ki)[7]Least potent trapper[9][11]

Experimental Protocols

Fluorescence Polarization (FP) Assay for PARP1 Trapping

This assay biochemically quantifies the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide.[12][13]

start Start prepare_reagents Prepare Reagents: - PARP1 Enzyme - Fluorescent DNA Probe - NAD+ - this compound Dilutions start->prepare_reagents add_master_mix Add Master Mix (Buffer, Probe) to 96-well plate prepare_reagents->add_master_mix add_inhibitor Add this compound dilutions or DMSO (control) add_master_mix->add_inhibitor add_parp1 Add PARP1 enzyme add_inhibitor->add_parp1 incubate_30_60 Incubate for 30-60 min at RT add_parp1->incubate_30_60 add_nad Add NAD+ to initiate PARylation (except in 'High FP' control) incubate_30_60->add_nad incubate_60 Incubate for 60 min at RT add_nad->incubate_60 read_fp Read Fluorescence Polarization (λex=470nm, λem=518nm) incubate_60->read_fp analyze Analyze Data: Calculate EC50 read_fp->analyze end End analyze->end

Figure 2. Workflow for the Fluorescence Polarization PARP Trapping Assay.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled oligonucleotide duplex (e.g., with a 5'-Alexa Fluor 488 label)[14]

  • Nicotinamide adenine dinucleotide (NAD+)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/ml BSA)

  • 96-well or 384-well black, low-binding microplates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series.

    • Dilute the PARP1 enzyme and fluorescent DNA probe in assay buffer to the desired working concentrations.

    • Prepare a concentrated solution of NAD+ in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Low FP Control (Maximal PARP dissociation): Add assay buffer, PARP1 enzyme, and fluorescent DNA probe.

    • High FP Control (No PARP dissociation): Add assay buffer, PARP1 enzyme, and fluorescent DNA probe (no NAD+ will be added to these wells).

    • Test Wells: Add assay buffer, PARP1 enzyme, fluorescent DNA probe, and the desired concentration of this compound.

    • Blank: Add assay buffer and fluorescent DNA probe only.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding of PARP1 to the DNA probe and the inhibitor.

  • Initiation of PARylation:

    • Add NAD+ to all wells except the "High FP Control" and "Blank" wells to initiate the auto-PARylation reaction.

  • Final Incubation:

    • Incubate the plate for 60 minutes at room temperature to allow the PARylation and subsequent dissociation of PARP1 from the DNA in the control wells.

  • Measurement:

    • Read the fluorescence polarization of the plate using a plate reader with appropriate filters (e.g., excitation at ~470 nm and emission at ~518 nm).[12]

  • Data Analysis:

    • The increase in fluorescence polarization in the presence of this compound is directly proportional to its PARP trapping activity.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cellular PARP Trapping Assay (Chromatin Fractionation and Immunoblotting)

This method assesses the amount of PARP1 trapped on chromatin within cells following treatment with a DNA damaging agent and a PARP inhibitor.[15]

start Start seed_cells Seed cells (e.g., HeLa, MDA-MB-436) in culture plates start->seed_cells treat_this compound Treat with this compound dilutions for 2-24 hours seed_cells->treat_this compound treat_mms Induce DNA damage with MMS (e.g., 0.01% for 30 min) treat_this compound->treat_mms harvest_cells Harvest cells treat_mms->harvest_cells fractionation Perform subcellular protein fractionation to isolate chromatin-bound proteins harvest_cells->fractionation protein_quant Quantify protein concentration fractionation->protein_quant sds_page Run SDS-PAGE protein_quant->sds_page western_blot Transfer to membrane and perform Western Blot sds_page->western_blot probe_antibodies Probe with antibodies for PARP1 and Histone H3 (loading control) western_blot->probe_antibodies image_analyze Image and quantify band intensity probe_antibodies->image_analyze end End image_analyze->end

Figure 3. Workflow for the Cellular PARP Trapping Assay.

Materials:

  • Human cancer cell line (e.g., HeLa, MDA-MB-436)

  • Cell culture medium and supplements

  • This compound

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Subcellular protein fractionation kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-PARP1, anti-Histone H3 (as a loading control for the chromatin fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 2-24 hours.

    • Induce DNA damage by adding a DNA damaging agent like MMS (e.g., 0.01%) for a short period (e.g., 30 minutes) before harvesting.[15]

  • Chromatin Fractionation:

    • Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to isolate the chromatin-bound protein fraction.[16] It is crucial to include the inhibitor throughout the fractionation process to prevent dissociation.[16]

  • Protein Quantification:

    • Determine the protein concentration of the chromatin fractions using a BCA assay.

  • Immunoblotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against PARP1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control for the chromatin fraction.

  • Data Analysis:

    • Quantify the band intensities for PARP1 and Histone H3.

    • Normalize the PARP1 signal to the Histone H3 signal for each sample.

    • An increase in the normalized PARP1 signal in this compound-treated cells compared to the control indicates PARP1 trapping.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of this compound, which is a downstream consequence of PARP trapping, particularly in HR-deficient cells.[17][18][19]

start Start seed_cells Seed cells (e.g., BRCA-mutant and WT) in 96-well plates start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_this compound Treat with serial dilutions of this compound incubate_24h->treat_this compound incubate_48_72h Incubate for 48-72 hours treat_this compound->incubate_48_72h add_mtt Add MTT reagent to each well incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4 hours at 37°C add_mtt->incubate_3_4h solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_3_4h->solubilize incubate_15min Incubate for 15 min with shaking solubilize->incubate_15min read_absorbance Read absorbance at ~570 nm incubate_15min->read_absorbance analyze Analyze Data: Calculate IC50 read_absorbance->analyze end End analyze->end

Figure 4. Workflow for the MTT Cell Viability Assay.

Materials:

  • BRCA-mutant cell line (e.g., MDA-MB-436, UWB1.289) and a BRCA-wildtype control cell line (e.g., MDA-MB-231)[1]

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well clear, flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach for 24 hours.[17]

  • Treatment:

    • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for 48-72 hours.[17]

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[18]

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.[20]

  • Measurement:

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value. A significantly lower IC50 in the BRCA-mutant cell line compared to the wild-type line is indicative of synthetic lethality driven by PARP trapping.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the characterization of this compound's PARP trapping activity. The fluorescence polarization assay offers a direct and high-throughput method for quantifying biochemical trapping potency. The cellular chromatin fractionation and immunoblotting assay provides a more physiologically relevant measure of target engagement within the cell. Finally, cell viability assays confirm the cytotoxic consequences of PARP trapping, particularly in genetically defined cancer cell lines. Together, these methods are indispensable for the preclinical evaluation and development of this compound and other PARP inhibitors.

References

Pamiparib in Small Cell Lung Cancer (SCLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis, with limited therapeutic options and a historically poor prognosis. A key feature of SCLC is its high level of genomic instability and replication stress, making it a rational target for therapies that exploit deficiencies in the DNA Damage Response (DDR) pathway. Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown promise in this context.

Pamiparib (BGB-290) is a potent and selective inhibitor of PARP1 and PARP2, with the ability to trap PARP-DNA complexes, leading to synthetic lethality in cancer cells with compromised DNA repair mechanisms.[1][2] Preclinical studies have highlighted its high selectivity, strong PARP trapping activity, and excellent brain penetration, a crucial feature for a disease with a high incidence of brain metastases.[2][3] This document provides detailed application notes and protocols for the study of this compound in SCLC, based on available preclinical and clinical data.

Preclinical Data

In Vitro Activity

This compound has demonstrated significant potency against PARP enzymes and cellular processes related to PARP activity. While specific IC50 values across a wide panel of SCLC cell lines are not extensively published, initial studies have shown sensitivity in a subset of SCLC cell lines.[1]

ParameterIC50 Value (nM)Assay SystemReference
PARP1 Inhibition 0.83Biochemical Assay[1]
PARP2 Inhibition 0.11Biochemical Assay[1]
PARP-DNA Trapping 13Fluorescence Polarization (FP) Binding Assay[1]
Intracellular PAR Formation Inhibition 0.24Cellular Assay[1]

Of a panel of seven SCLC cell lines tested, three were reported to be sensitive to this compound, although specific IC50 values were not provided.[1]

In Vivo Activity

Preclinical studies in patient-derived xenograft (PDX) models of SCLC have indicated that this compound has weak single-agent activity. However, it demonstrates significant synergistic effects when combined with standard-of-care chemotherapy.

Model SystemTreatmentKey FindingsReference
SCLC Patient-Derived Xenograft (PDX) Models (8 models) This compound MonotherapyWeak single-agent activity.[1]
SCLC PDX Models (chemo-sensitive) This compound + Etoposide/Carboplatin (Concomitant or Maintenance)Significantly prolonged response duration compared to chemotherapy alone. The combination was well-tolerated.[1]
SCLC PDX Models (chemo-insensitive) This compound + Etoposide/CarboplatinThe combination was less effective.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effect primarily through the inhibition of PARP1 and PARP2, key enzymes in the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of toxic DNA double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), a major pathway for DSB repair, these lesions cannot be accurately repaired, leading to genomic instability and ultimately cell death (synthetic lethality). Furthermore, this compound "traps" PARP enzymes on the DNA at the site of damage, creating cytotoxic PARP-DNA complexes that are more toxic than the unrepaired SSBs alone.

PARP_Inhibition_Pathway Mechanism of Action of this compound in SCLC cluster_0 DNA Damage and Repair cluster_1 This compound Intervention cluster_2 Cellular Consequences in HR-Deficient SCLC DNA_Damage DNA Single-Strand Breaks (SSBs) (from replication stress, chemotherapy) PARP PARP1/2 Activation DNA_Damage->PARP BER Base Excision Repair (BER) PARP->BER SSB_Repair SSB Repair BER->SSB_Repair SSB_Accumulation Accumulation of SSBs This compound This compound PARP_Inhibition PARP Catalytic Inhibition This compound->PARP_Inhibition PARP_Trapping PARP-DNA Complex Trapping This compound->PARP_Trapping PARP_Inhibition->BER PARP_Inhibition->SSB_Accumulation PARP_Trapping->BER DSBs DNA Double-Strand Breaks (DSBs) PARP_Trapping->DSBs Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse Replication_Fork_Collapse->DSBs HRR_Deficiency Homologous Recombination Repair (HRR) Deficiency DSBs->HRR_Deficiency Apoptosis Cell Death (Apoptosis) HRR_Deficiency->Apoptosis Xenograft_Workflow SCLC Xenograft Study Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Cell_Implantation SCLC Cell/PDX Implantation (Subcutaneous) Tumor_Growth Tumor Growth Monitoring (Calipers) Cell_Implantation->Tumor_Growth Randomization Randomization of Mice (Tumor Volume ~150mm³) Tumor_Growth->Randomization Treatment_Group This compound Treatment (Oral Gavage) Randomization->Treatment_Group Control_Group Vehicle Control Randomization->Control_Group Tumor_Measurement Continued Tumor Measurement Treatment_Group->Tumor_Measurement Body_Weight Body Weight Monitoring Treatment_Group->Body_Weight Control_Group->Tumor_Measurement Control_Group->Body_Weight Endpoint Study Endpoint Tumor_Measurement->Endpoint Body_Weight->Endpoint Data_Analysis Tumor Growth Inhibition (TGI) Analysis Endpoint->Data_Analysis Clinical_Trial_Logic Logic of the NCT05483543 Clinical Trial Patient_Pool Patients with Limited-Stage SCLC Screening Screening for Eligibility Concurrent_ChemoRT Standard Concurrent Chemoradiotherapy Patient_Pool->Concurrent_ChemoRT Ineligible Ineligible No_Progression No Disease Progression Concurrent_ChemoRT->No_Progression Pamiparib_Treatment This compound Consolidation Therapy (40mg BID) No_Progression->Pamiparib_Treatment Eligible Progression Disease Progression No_Progression->Progression Not Eligible Follow_Up Follow-up for Efficacy and Safety Endpoints Pamiparib_Treatment->Follow_Up Follow_Up->Progression During or After Treatment

References

Application of Pamiparib in Gastric Cancer Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamiparib (BGB-290) is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair.[1] In cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand DNA breaks, ultimately resulting in cell death through a mechanism known as synthetic lethality.[2][3] Given that a subset of gastric cancers exhibits genomic instability and alterations in DNA damage repair pathways, this compound presents a promising therapeutic strategy.[4][5]

These application notes provide an overview of the preclinical application of this compound in gastric cancer research, including its mechanism of action, and detailed protocols for key in vitro experiments. While extensive peer-reviewed preclinical data specifically for this compound in gastric cancer cell lines is not widely available in the public domain, the following sections are based on the known mechanisms of PARP inhibitors and established experimental methodologies.

Mechanism of Action

This compound targets the PARP-1 and PARP-2 enzymes, which play a crucial role in the base excision repair (BER) pathway responsible for repairing single-strand DNA breaks. By inhibiting PARP, this compound leads to the accumulation of these breaks. When the cell enters S-phase for DNA replication, these unrepaired single-strand breaks are converted into more cytotoxic double-strand breaks. In cells with a functional homologous recombination (HR) repair pathway, these double-strand breaks can be efficiently repaired. However, in tumor cells with HRD (e.g., due to BRCA1/2 mutations), these double-strand breaks cannot be accurately repaired, leading to genomic instability and apoptotic cell death.[2] Furthermore, this compound has been shown to trap PARP enzymes on the DNA at the site of damage, forming toxic PARP-DNA complexes that further contribute to its anti-tumor activity.[6]

Signaling Pathway

Pamiparib_Mechanism_of_Action cluster_0 DNA Damage & Repair cluster_1 This compound Intervention cluster_2 Cellular Outcomes SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP senses BER Base Excision Repair (BER) PARP->BER initiates BER->SSB repairs DSB Double-Strand Break (DSB) (during replication) HR_Proficient HR Proficient Cell DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA mutant) DSB->HR_Deficient This compound This compound PARP_Inhibition PARP Inhibition & PARP Trapping This compound->PARP_Inhibition PARP_Inhibition->PARP inhibits & traps HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Apoptosis Apoptosis HR_Deficient->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cells.

Quantitative Data

While specific preclinical data for this compound in a wide range of gastric cancer cell lines is not publicly available, the following table summarizes the known inhibitory concentrations of this compound against its target enzymes and in a general cellular context. This data is crucial for designing in vitro experiments.

ParameterValueSource
PARP1 IC50 1.3 nM[1]
PARP2 IC50 0.9 nM[1]
Cellular PARylation IC50 0.2 nM[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the preclinical efficacy of this compound in gastric cancer cell lines.

Cell Viability Assay (MTS/MTT Assay)

This assay determines the effect of this compound on the metabolic activity of gastric cancer cell lines, which is an indicator of cell viability.

Experimental Workflow:

Cell_Viability_Assay_Workflow start Start plate_cells Plate gastric cancer cells in 96-well plates start->plate_cells incubate1 Incubate for 24 hours plate_cells->incubate1 treat_cells Treat with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 add_reagent Add MTS/MTT reagent incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 read_absorbance Read absorbance at 490 nm (MTS) or 570 nm (MTT) incubate3->read_absorbance analyze_data Analyze data and calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using MTS/MTT assay.

Protocol:

  • Cell Plating: Seed gastric cancer cells (e.g., AGS, MKN-45, SNU-16) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with this compound for 72 hours.

  • Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: If using MTT, add 100 µL of solubilization solution to each well. Read the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of single cells after treatment with this compound.

Protocol:

  • Cell Plating: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

  • Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

  • Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment group relative to the control.

Western Blot for DNA Damage Markers

This protocol is for detecting the induction of DNA damage (e.g., γH2AX) and inhibition of PARP activity (PAR level) following this compound treatment.

Protocol:

  • Cell Treatment: Plate cells in 6-well plates and treat with this compound at the desired concentrations for the specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against γH2AX, PAR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are utilized.

Experimental Workflow:

Xenograft_Study_Workflow start Start implant_cells Implant gastric cancer cells subcutaneously into immunocompromised mice start->implant_cells tumor_growth Allow tumors to reach a palpable size implant_cells->tumor_growth randomize_mice Randomize mice into treatment and control groups tumor_growth->randomize_mice administer_drug Administer this compound or vehicle (e.g., daily oral gavage) randomize_mice->administer_drug monitor_tumor Monitor tumor volume and body weight regularly administer_drug->monitor_tumor endpoint Continue treatment until predefined endpoint monitor_tumor->endpoint collect_tissues Collect tumors for pharmacodynamic analysis endpoint->collect_tissues end End collect_tissues->end

Caption: Workflow for an in vivo xenograft study to assess this compound efficacy.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of gastric cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound (formulated in an appropriate vehicle) orally at a predetermined dose and schedule. The control group receives the vehicle only.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers such as γH2AX and PAR levels by Western blot or immunohistochemistry to confirm target engagement.

Conclusion

This compound holds significant promise as a targeted therapy for a subset of gastric cancers. The protocols and information provided herein offer a foundational framework for the preclinical evaluation of this compound's efficacy and mechanism of action in gastric cancer models. Further research is warranted to identify predictive biomarkers to select patients who are most likely to benefit from this compound therapy.

References

Troubleshooting & Optimization

Technical Support Center: Managing Hematological Toxicities of Pamiparib in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage hematological toxicities associated with the PARP inhibitor pamiparib in your animal studies.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause hematological toxicities?

A1: this compound is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] These enzymes are critical for repairing single-strand DNA breaks.[2] By inhibiting PARP, this compound prevents cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA mutations), from repairing their DNA, leading to cell death through a mechanism called synthetic lethality.[2][3]

Hematological toxicities such as anemia, neutropenia, and thrombocytopenia are known side effects of PARP inhibitors.[4][5] The bone marrow contains rapidly dividing hematopoietic stem and progenitor cells that are susceptible to DNA damage. Inhibition of PARP1 and PARP2 can disrupt the normal processes of blood cell development and differentiation in the bone marrow, leading to decreased production of red blood cells, white blood cells, and platelets.[4][6] Specifically, PARP2 has been shown to play a role in regulating erythropoiesis (red blood cell production).[6]

Q2: What are the most common hematological toxicities observed with this compound in animal studies?

A2: Based on clinical data in humans and general knowledge of PARP inhibitors, the most commonly expected hematological toxicities in animal studies are:

  • Anemia: A decrease in red blood cells, which can lead to weakness and fatigue.[5]

  • Neutropenia: A low level of neutrophils (a type of white blood cell), which increases the risk of infections.[5]

  • Thrombocytopenia: A low platelet count, which can result in an increased risk of bleeding and bruising.[5]

Quantitative data from specific preclinical studies with this compound is not extensively published. However, clinical trials have reported anemia, neutropenia, and thrombocytopenia as common adverse events.[7][8]

Q3: How can I monitor for hematological toxicities in my animal studies?

A3: Regular monitoring of complete blood counts (CBCs) is crucial. This should be done at baseline before starting this compound treatment and then at regular intervals throughout the study. A typical monitoring schedule might involve weekly CBCs for the first month of treatment, followed by less frequent monitoring (e.g., every 2-4 weeks) if the animal's blood counts are stable.[9] However, the exact frequency should be determined based on the dose of this compound being administered and the specific experimental protocol.

II. Troubleshooting Guides

This section provides guidance on how to manage specific hematological toxicities you may encounter during your this compound animal studies.

Anemia Management

Issue: An animal in your study develops anemia (a significant drop in hemoglobin and hematocrit levels).

Troubleshooting Steps:

  • Confirm Anemia: Compare the animal's current CBC results to its baseline values and to the reference ranges for the species and strain you are using.

  • Assess Severity: Determine the grade of anemia. While formal grading systems are more common in clinical settings, you can establish internal criteria for mild, moderate, and severe anemia based on the percentage decrease from baseline.

  • Dose Modification:

    • Mild to Moderate Anemia: Consider continuing this compound treatment but increase the frequency of CBC monitoring.

    • Severe Anemia: A dose reduction or temporary interruption of this compound treatment may be necessary. Once the hemoglobin and hematocrit levels have recovered, you may consider re-initiating treatment at a lower dose.

  • Supportive Care:

    • Erythropoiesis-Stimulating Agents (ESAs): In cases of persistent or severe anemia, the use of ESAs like erythropoietin (EPO) can be considered to stimulate red blood cell production. The appropriate dosage and administration schedule will depend on the animal model and should be determined in consultation with a veterinarian or by referencing relevant literature.

    • Blood Transfusion: In critical cases of severe, life-threatening anemia, a blood transfusion may be necessary. This is a more complex procedure in a research setting and should be performed by trained personnel.

Neutropenia Management

Issue: An animal in your study develops neutropenia (a significant drop in the absolute neutrophil count).

Troubleshooting Steps:

  • Confirm Neutropenia: Verify the low neutrophil count with a CBC and differential.

  • Assess Severity: Categorize the neutropenia based on the absolute neutrophil count.

  • Dose Modification:

    • Mild to Moderate Neutropenia: Continue this compound with close monitoring of the animal for any signs of infection.

    • Severe Neutropenia: A dose reduction or temporary interruption of this compound is recommended. Treatment can be resumed at a lower dose once the neutrophil count has recovered to a safe level.

  • Supportive Care:

    • Granulocyte Colony-Stimulating Factor (G-CSF): The administration of G-CSF can help to stimulate the production of neutrophils. The dosage and frequency of G-CSF will vary depending on the animal model and the severity of the neutropenia.

    • Prophylactic Antibiotics: In cases of severe neutropenia, prophylactic antibiotics may be considered to prevent bacterial infections, as per institutional guidelines and veterinary advice.

Thrombocytopenia Management

Issue: An animal in your study develops thrombocytopenia (a significant drop in platelet count).

Troubleshooting Steps:

  • Confirm Thrombocytopenia: Confirm the low platelet count with a CBC.

  • Assess for Bleeding: Carefully examine the animal for any signs of bleeding, such as petechiae, ecchymosis, or internal hemorrhage.

  • Dose Modification:

    • Mild to Moderate Thrombocytopenia (no bleeding): Continue this compound with increased monitoring of platelet counts.

    • Severe Thrombocytopenia or any level with bleeding: Dose interruption is strongly recommended. This compound can be restarted at a reduced dose once the platelet count has recovered.

  • Supportive Care:

    • Platelet Transfusions: Platelet transfusions are challenging in small animal models due to the short half-life of platelets and the need for specialized products. This is generally reserved for life-threatening bleeding situations.

    • Thrombopoietin (TPO) Receptor Agonists: While less common in preclinical research, TPO receptor agonists can be considered to stimulate platelet production.

III. Data Presentation

Table 1: Hematological Toxicity Profile of PARP Inhibitors (Clinical Data)

Hematological ToxicityGrade 1-4 Incidence (%)Grade 3-4 Incidence (%)
Anemia35.6 - 49.212.1 - 25.0
Neutropenia-32.9 (severe)
Thrombocytopenia16.93.7 - 15.9 (severe)

Data compiled from various clinical trials of PARP inhibitors, including this compound. Specific preclinical data for this compound is limited in publicly available literature.[6][8][10]

IV. Experimental Protocols

Protocol for Monitoring Hematological Parameters
  • Animal Model: Specify the species (e.g., mouse, rat), strain, age, and sex of the animals.

  • This compound Administration: Detail the dose, route of administration (e.g., oral gavage), and frequency of this compound treatment.

  • Blood Collection:

    • Baseline: Collect a blood sample from each animal prior to the first dose of this compound.

    • On-Study: Collect blood samples at regular intervals (e.g., weekly for the first 4 weeks, then bi-weekly). The timing of collection relative to dosing should be consistent.

    • Method: Use a consistent and humane blood collection method, such as retro-orbital sinus, submandibular vein, or saphenous vein puncture. The volume of blood collected should be minimized and adhere to institutional guidelines.

  • Hematological Analysis:

    • Perform a complete blood count (CBC) with a differential using an automated hematology analyzer calibrated for the specific animal species.

    • Key parameters to analyze include:

      • Red Blood Cell (RBC) count

      • Hemoglobin (HGB)

      • Hematocrit (HCT)

      • White Blood Cell (WBC) count

      • Absolute Neutrophil Count (ANC)

      • Platelet (PLT) count

  • Data Analysis: Compare the on-study CBC results to baseline values for each animal and to control groups to identify any significant changes.

V. Visualizations

PARP_Inhibition_Hematopoiesis cluster_0 Bone Marrow cluster_1 Peripheral Blood Hematopoietic Stem Cell Hematopoietic Stem Cell Progenitor Cells Progenitor Cells Hematopoietic Stem Cell->Progenitor Cells Differentiation Erythroid Precursors Erythroid Precursors Progenitor Cells->Erythroid Precursors Myeloid Precursors Myeloid Precursors Progenitor Cells->Myeloid Precursors Megakaryocytes Megakaryocytes Progenitor Cells->Megakaryocytes Red Blood Cells Red Blood Cells Erythroid Precursors->Red Blood Cells Maturation Neutrophils Neutrophils Myeloid Precursors->Neutrophils Maturation Platelets Platelets Megakaryocytes->Platelets Production This compound This compound PARP1/2 PARP1/2 This compound->PARP1/2 Inhibits PARP1/2->Progenitor Cells Disrupted Maturation DNA Damage DNA Damage PARP1/2->DNA Damage Repairs

Caption: this compound's impact on hematopoiesis.

Hematotoxicity_Management_Workflow Start this compound Treatment Start this compound Treatment Monitor CBC Regularly Monitor CBC Regularly Start this compound Treatment->Monitor CBC Regularly Toxicity Observed? Toxicity Observed? Monitor CBC Regularly->Toxicity Observed? Continue Treatment & Monitoring Continue Treatment & Monitoring Toxicity Observed?->Continue Treatment & Monitoring No Assess Severity Assess Severity Toxicity Observed?->Assess Severity Yes Dose Modification Dose Modification Assess Severity->Dose Modification Supportive Care Supportive Care Assess Severity->Supportive Care Resume Treatment (optional) Resume Treatment (optional) Dose Modification->Resume Treatment (optional) Supportive Care->Resume Treatment (optional)

Caption: Workflow for managing hematological toxicity.

References

Technical Support Center: Investigating Mechanisms of Acquired Resistance to Pamiparib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating acquired resistance to Pamiparib. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual aids to facilitate experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line, initially sensitive to this compound, is now showing reduced sensitivity. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to PARP inhibitors like this compound is a multifaceted issue. Several key mechanisms have been identified that your experimental plan should consider investigating:

  • Restoration of Homologous Recombination (HR) Function: This is one of the most common resistance mechanisms.[1][2][3] Cells can regain their ability to repair DNA double-strand breaks (DSBs) through various alterations, including:

    • Secondary or Reversion Mutations in BRCA1/2: These mutations can restore the open reading frame of the BRCA1 or BRCA2 genes, leading to the production of a functional protein.[3]

    • Upregulation of other HR proteins: Increased expression of proteins like RAD51, a key player in HR, can compensate for BRCA deficiency.[4][5][6]

    • Epigenetic changes: Demethylation of the BRCA1 promoter can lead to its re-expression.[2]

  • Changes in the Drug Target (PARP1):

    • PARP1 Mutations: Mutations in the PARP1 gene can prevent this compound from binding effectively or being trapped on the DNA.[1][7]

    • Loss of PARP1 Expression: While less common, the complete loss of PARP1 expression can lead to resistance as the primary drug target is absent.[7][8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump PARP inhibitors out of the cell, reducing their intracellular concentration.[2][3][9] However, a key characteristic of this compound is that it is NOT a substrate for P-gp. [10][11] Therefore, if you observe resistance, it is less likely to be mediated by P-gp overexpression compared to other PARP inhibitors like Olaparib.[10][11]

  • Replication Fork Protection/Stabilization: Cancer cells can develop mechanisms to protect their replication forks from collapsing, even in the presence of PARP inhibitors.[1][8] This allows them to tolerate the DNA damage induced by this compound.

Q2: I am not observing the expected level of cell death in my this compound-treated, BRCA-mutant cell line. How can I troubleshoot my cell viability assay?

A2: Several factors can influence the outcome of your cell viability assay. Here are some troubleshooting steps:

  • Confirm this compound Concentration and Potency: Ensure the correct concentration of this compound is being used. Verify the potency of your drug stock, as improper storage can lead to degradation.

  • Optimize Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint.

  • Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can affect drug response.

  • Choice of Viability Assay: Different assays measure different aspects of cell health.

    • Metabolic Assays (MTT, MTS, WST-8): These colorimetric assays measure metabolic activity, which generally correlates with cell viability. Ensure you have a standard curve and appropriate controls.

    • ATP-based Assays (e.g., CellTiter-Glo®): These highly sensitive assays measure ATP levels, a key indicator of viable cells.[3]

    • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays directly measure cell death by assessing membrane permeability.

  • Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses to drugs. Regularly test your cell lines.

Q3: I suspect my resistant cells have restored homologous recombination. How can I experimentally verify this?

A3: To investigate the restoration of HR function, you can perform the following experiments:

  • Western Blotting for HR Proteins: Analyze the protein expression levels of key HR proteins such as BRCA1, BRCA2, and RAD51. An increase in the expression of these proteins in your resistant cells compared to the sensitive parental line would suggest HR restoration.

  • RAD51 Foci Formation Assay: This immunofluorescence-based assay directly visualizes the formation of RAD51 foci at sites of DNA damage, which is a hallmark of active HR. An increased number of RAD51 foci in resistant cells following DNA damage (e.g., induced by a DNA-damaging agent or this compound itself) is a strong indicator of restored HR.[5][6]

  • DNA Sequencing of BRCA1/2: Sequence the BRCA1 and BRCA2 genes in your resistant cell line to identify any secondary or reversion mutations that could restore protein function.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound sensitivity and resistance. Note that data on fold-changes in protein expression for this compound resistance is still emerging; therefore, data from studies on other PARP inhibitors is included as a reference for common resistance mechanisms.

Table 1: this compound IC50 Values in Cancer Cell Lines

Cell LineCancer TypeBRCA StatusThis compound IC50 (nM)Reference
MDA-MB-436Breast CancerBRCA1 mutant~1F. Di, et al., 2020
UWB1.289Ovarian CancerBRCA1 mutant~1F. Di, et al., 2020
Capan-1Pancreatic CancerBRCA2 mutant~10F. Di, et al., 2020
MDA-MB-231Breast CancerBRCA wild-type>1000F. Di, et al., 2020
A2780Ovarian CancerBRCA wild-typeSensitive (exact value not specified)M. Deng, et al., 2022[10]
A2780olaR (Olaparib-resistant)Ovarian CancerBRCA wild-typeSensitive (this compound is not a P-gp substrate)M. Deng, et al., 2022[10]

Table 2: Example Fold-Changes in Protein/Gene Expression in PARP Inhibitor-Resistant Models

Protein/GeneResistance MechanismFold Change in Resistant CellsPARP InhibitorCell/Tumor ModelReference
P-glycoprotein (ABCB1)Increased Drug Efflux2- to 85-fold increase in Abcb1a/b expressionOlaparibBRCA-mutated breast cancerS. Rottenberg, et al., 2008[9]
RAD51Restoration of HRIncreased H-score (e.g., from 5 to 45)PARPiOvarian Cancer Patient SamplesS. Lee, et al., 2024[12]
BRCA1Restoration of HRElevated expression in resistant tumorsPARPiBreast/Ovarian Cancer PDXS.L. Groenman, et al., 2025[13]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Include wells with medium only for background control. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance from all wells. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value.

Western Blot for PARP1 and P-glycoprotein

This is a general protocol that should be optimized for your specific antibodies and cell lysates.

Materials:

  • Cell lysates from sensitive and resistant cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP1, anti-P-glycoprotein, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizing Resistance Mechanisms

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in this compound resistance.

Homologous_Recombination_Restoration cluster_0 This compound Action cluster_1 Restored Homologous Recombination This compound This compound PARP1 PARP1 Trapping This compound->PARP1 inhibits SSB Single-Strand Break (SSB) PARP1->SSB trapped at DSB Double-Strand Break (DSB) SSB->DSB at replication fork BRCA1_2 Functional BRCA1/2 DSB->BRCA1_2 activates HR_Repair HR Repair DSB->HR_Repair RAD51 RAD51 BRCA1_2->RAD51 recruits RAD51->HR_Repair mediates Cell_Survival Cell Survival HR_Repair->Cell_Survival leads to

Caption: Restoration of Homologous Recombination leading to this compound resistance.

Drug_Efflux_Mechanism cluster_2 Intracellular Pamiparib_out This compound Pamiparib_in This compound Pamiparib_out->Pamiparib_in diffusion Olaparib_out Other PARPi (e.g., Olaparib) Olaparib_in Other PARPi Olaparib_out->Olaparib_in diffusion PgP P-glycoprotein (P-gp) PARP_target PARP1 Pamiparib_in->PARP_target inhibits Olaparib_in->Olaparib_out efflux Olaparib_in->PARP_target inhibits

Caption: this compound is not a substrate for P-gp mediated drug efflux.

Experimental Workflow Diagram

Experimental_Workflow cluster_investigation Investigate Resistance Mechanisms start Start with this compound-sensitive cell line develop_resistance Develop resistant cell line (e.g., dose escalation) start->develop_resistance confirm_resistance Confirm resistance (IC50 determination) develop_resistance->confirm_resistance wb Western Blot (BRCA1/2, RAD51, PARP1) confirm_resistance->wb rad51_foci RAD51 Foci Assay confirm_resistance->rad51_foci sequencing BRCA1/2 Sequencing confirm_resistance->sequencing end Identify Resistance Mechanism wb->end rad51_foci->end sequencing->end

Caption: Workflow for investigating acquired this compound resistance.

References

Strategies to mitigate nausea and fatigue associated with Pamiparib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate nausea and fatigue associated with Pamiparib in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events observed with this compound in clinical trials?

Nausea and fatigue are among the most frequently reported treatment-emergent adverse events (TEAEs) with this compound.[1][2] Other common side effects include anemia, decreased appetite, and gastrointestinal issues such as diarrhea or constipation.[1]

Q2: What is the general approach to managing this compound-induced nausea and fatigue in a clinical setting?

Management strategies for nausea and vomiting may include the use of antiemetic medications.[1] For fatigue, both non-pharmacologic interventions and in some cases, pharmacologic treatments are considered.[1] It is crucial for patients to have regular follow-ups with their healthcare team to monitor and manage these side effects.[1]

Q3: Are there established preclinical models to study this compound-induced nausea and fatigue?

While specific preclinical studies on this compound-induced nausea and fatigue are not extensively published, researchers can adapt established models for chemotherapy-induced side effects. For nausea, the ferret is considered a gold-standard model due to its emetic reflex.[3][4][5] In rodents, which lack a vomiting reflex, pica (the ingestion of non-nutritive substances like kaolin) and conditioned taste aversion are used as surrogate measures of nausea and malaise.[6][7][8][9][10][11][12][13] For fatigue, mouse models that measure changes in voluntary wheel running activity, locomotor activity in an open field test, and grip strength are commonly used.

Troubleshooting Guides

Mitigating Nausea in Preclinical Models

Problem: Significant nausea-like behavior (e.g., pica, conditioned taste aversion) is observed in animals treated with this compound, potentially confounding experimental results.

Possible Cause & Mitigation Strategies:

  • Dose-dependent effect: Nausea is often dose-dependent.

    • Troubleshooting: Conduct a dose-response study to determine the lowest effective dose of this compound with an acceptable level of nausea-like behavior.

  • Off-target effects: The exact mechanism of PARP inhibitor-induced nausea is not fully elucidated but may involve central and peripheral pathways, potentially involving neurotransmitters like serotonin and dopamine.

    • Troubleshooting:

      • Antiemetic Co-administration: Administer standard antiemetic agents, such as 5-HT3 receptor antagonists (e.g., ondansetron) or dopamine D2 receptor antagonists (e.g., domperidone), prior to this compound administration. The efficacy of these agents in mitigating this compound-induced nausea should be validated in your model.

      • Vehicle and Formulation Optimization: Ensure the vehicle used for this compound administration is not contributing to gastrointestinal distress. Experiment with different formulations if possible.

Mitigating Fatigue in Preclinical Models

Problem: Animals exhibit signs of fatigue (e.g., reduced locomotor activity, decreased running wheel activity) after this compound administration, which may interfere with behavioral or functional readouts.

Possible Cause & Mitigation Strategies:

  • Anemia: this compound can cause anemia, a known contributor to fatigue.[1]

    • Troubleshooting: Monitor complete blood counts (CBC) regularly in treated animals. If anemia is observed, consider supportive measures as clinically relevant or adjust experimental endpoints accordingly.

  • Direct Muscle Effects or Central Nervous System Effects: The underlying mechanisms of PARP inhibitor-induced fatigue are complex and may involve direct effects on muscle tissue or central nervous system pathways.

    • Troubleshooting:

      • Dose and Schedule Optimization: Investigate different dosing schedules (e.g., intermittent vs. continuous dosing) to see if it alleviates fatigue while maintaining efficacy.

      • Supportive Care: Ensure animals have easy access to food and water to prevent dehydration and malnutrition, which can exacerbate fatigue.

      • Environmental Enrichment: Provide an enriched environment to encourage voluntary activity.

Quantitative Data Summary

Table 1: Incidence of Nausea and Fatigue with this compound in a Phase 1b Study

Adverse EventDose Escalation (n=66)Dose Expansion (n=73)
Nausea54.5%49.3%
Fatigue48.5%47.9%

Data from a study of this compound in combination with temozolomide in patients with locally advanced or metastatic solid tumors.[2]

Table 2: Common Adverse Events Associated with PARP Inhibitors (General Class)

Adverse EventAny Grade IncidenceGrade ≥3 Incidence
AnemiaVariesVaries
Fatigue/AstheniaVariesVaries
NauseaVariesVaries
ThrombocytopeniaVariesVaries

This table represents a general overview of common adverse events for the PARP inhibitor class. Specific percentages vary between different PARP inhibitors and clinical trial populations.[14]

Experimental Protocols

Protocol 1: Assessment of Nausea-like Behavior in Rats using Kaolin Consumption (Pica)

Objective: To quantify this compound-induced pica as a surrogate marker for nausea.

Materials:

  • Standard rat housing cages

  • Powdered rat chow

  • Kaolin pellets

  • Water bottles

  • This compound and vehicle control

  • Dosing supplies (e.g., gavage needles)

  • Calibrated scale

Methodology:

  • Acclimation (7 days): House rats individually and provide ad libitum access to powdered chow, water, and a pre-weighed amount of kaolin.

  • Baseline Measurement (3 days): Measure and record the daily consumption of chow, water, and kaolin for each rat to establish a stable baseline.

  • Treatment Administration: On day 4, administer this compound or vehicle control to the respective groups at the desired dose and route.

  • Post-treatment Monitoring (3-5 days): Continue to measure daily chow, water, and kaolin consumption.

  • Data Analysis: Compare the amount of kaolin consumed by the this compound-treated group to the vehicle-treated group. A significant increase in kaolin consumption in the this compound group is indicative of pica.

Protocol 2: Assessment of Fatigue-like Behavior in Mice using an Open Field Test

Objective: To evaluate the effect of this compound on locomotor activity and exploratory behavior as indicators of fatigue.

Materials:

  • Open field arena (e.g., 50 x 50 cm)

  • Video camera and tracking software (e.g., ANY-maze)

  • 70% ethanol for cleaning

  • This compound and vehicle control

  • Dosing supplies

Methodology:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.

  • Treatment: Administer this compound or vehicle control at a predetermined time before the test.

  • Test Procedure:

    • Gently place a mouse in the center of the open field arena.

    • Record its activity for a 30-minute session using the overhead camera and tracking software.[15]

  • Arena Cleaning: After each mouse, clean the arena thoroughly with 70% ethanol to remove olfactory cues.[15]

  • Data Analysis: The tracking software will analyze various parameters, including:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency A significant decrease in total distance traveled and exploratory behavior (e.g., less time in the center) in the this compound-treated group may indicate fatigue.

Signaling Pathways and Experimental Workflows

PARP_Inhibitor_Nausea_Pathway cluster_periphery Gastrointestinal Tract cluster_cns Central Nervous System This compound This compound EC_Cells Enterochromaffin Cells This compound->EC_Cells Irritation? AP Area Postrema (Chemoreceptor Trigger Zone) This compound->AP Direct Action? Serotonin_Release 5-HT Release EC_Cells->Serotonin_Release 5HT3R 5-HT3 Receptors Serotonin_Release->5HT3R Vagal_Afferents Vagal Afferent Nerve Fibers NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS Signal Transmission 5HT3R->Vagal_Afferents Activation VC Vomiting Center NTS->VC AP->VC Nausea_Sensation Sensation of Nausea VC->Nausea_Sensation Experimental_Workflow_Fatigue Start Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Baseline_Measurements Baseline Measurements (e.g., Body Weight, Activity) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Treatment_Admin This compound or Vehicle Administration Randomization->Treatment_Admin Behavioral_Testing Behavioral Testing (e.g., Open Field Test) Treatment_Admin->Behavioral_Testing Physiological_Monitoring Physiological Monitoring (e.g., CBC) Treatment_Admin->Physiological_Monitoring Data_Collection Data Collection Behavioral_Testing->Data_Collection Physiological_Monitoring->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Endpoint Endpoint Data_Analysis->Endpoint

References

Technical Support Center: Pamiparib Dose-Escalation Studies in New Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and conducting dose-escalation studies for the PARP inhibitor, Pamiparib, in novel preclinical cancer models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase 1 and 2 (PARP1/2).[1][2][3] These enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][4] By binding to PARP, this compound prevents the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[1] In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), this accumulation of DNA damage leads to a phenomenon called synthetic lethality, resulting in selective cancer cell death.[1][5] this compound also "traps" PARP enzymes on the DNA at the site of damage, which is itself a toxic lesion that can further disrupt replication and transcription, contributing to its anti-tumor activity.[1][6]

Q2: What is a common preclinical dose-escalation study design for a PARP inhibitor like this compound?

A2: A common preclinical dose-escalation study design is the "3+3" design.[7] In this approach, cohorts of three animals are treated with a specific dose of this compound. If no dose-limiting toxicities (DLTs) are observed, the next cohort of three animals receives a higher dose. If one animal in a cohort experiences a DLT, three more animals are added to that same dose level. The maximum tolerated dose (MTD) is typically defined as the highest dose at which fewer than one-third of the animals experience a DLT.[2]

Q3: What are some starting doses and dose ranges for this compound in preclinical mouse models?

A3: Based on published studies, oral administration of this compound in xenograft mouse models has been explored in a range from 0.17 mg/kg to 12.5 mg/kg.[8] Efficacy has been observed at doses as low as 1.6 mg/kg administered twice daily (BID).[8] For pharmacodynamic studies measuring PARP inhibition, single doses ranging from 0.17 mg/kg to 10.9 mg/kg have been used.[8] The specific starting dose and escalation scheme for a new cancer model should be informed by the expected sensitivity of the model and a careful review of existing preclinical data.

Q4: What are the common toxicities observed with this compound in preclinical and clinical studies?

A4: In preclinical studies with this compound, significant body weight loss was not observed at efficacious doses.[8] In clinical trials, the most common treatment-related adverse events include nausea, fatigue, and anemia.[9][10] The most common Grade ≥3 adverse event reported in clinical studies is anemia.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent tumor growth in control group - Cell line instability or heterogeneity- Improper tumor cell implantation technique- Animal health issues- Perform cell line authentication and mycoplasma testing.- Standardize implantation procedure (e.g., cell number, injection volume, and location).- Ensure consistent animal age, weight, and health status at the start of the study.
High variability in drug response within a dose cohort - Inconsistent drug administration (e.g., gavage technique)- Differences in individual animal metabolism- Tumor heterogeneity- Ensure all personnel are proficient in the administration technique.- Increase the number of animals per group to improve statistical power.- Characterize the molecular profile of the cancer model to assess for potential sources of heterogeneity.
Unexpected animal toxicity at low doses - Incorrect drug formulation or concentration- Hypersensitivity of the specific animal strain or cancer model- Off-target effects- Verify the formulation and concentration of the dosing solution.- Conduct a pilot study with a wider range of lower doses.- Monitor for specific clinical signs of toxicity and perform histopathological analysis of major organs.
Lack of PARP inhibition in tumor tissue - Insufficient drug exposure at the tumor site- Technical issues with the pharmacodynamic assay- Perform pharmacokinetic analysis to confirm drug concentrations in plasma and tumor tissue.- Optimize the PARP inhibition assay, ensuring proper tissue collection, processing, and use of validated reagents.

Data Presentation

Table 1: Preclinical Dose-Escalation and Efficacy Data for this compound in a BRCA1-mutant Breast Cancer Xenograft Model (MDA-MB-436)
Dose (mg/kg, oral, BID for 28 days)Tumor Growth InhibitionObjective Response Rate (CR + PR)Relapse after Treatment Cessation (Day 89)Reference
1.6Significant100%Yes[8]
3.1Significant100%No[8]
6.3Significant100%No[8]
12.5Significant100%Not Reported[11]

CR: Complete Response; PR: Partial Response

Table 2: Clinical Dose-Escalation Data for Single-Agent this compound in Patients with Advanced Solid Tumors
Dose Level (mg, BID)Dose-Limiting Toxicities (DLTs)Common Adverse Events (All Grades)Recommended Phase 2 Dose (RP2D)Maximum Tolerated Dose (MTD)Reference
40Grade 2 Nausea (n=1)Nausea, Fatigue, Anemia60 mg BID80 mg BID[5][9]
60-Nausea, Fatigue, Anemia60 mg BID80 mg BID[5][9]
80Grade 2 Nausea (n=1)Nausea, Fatigue, Anemia60 mg BID80 mg BID[5][9]
120Grade 2 Nausea and Anorexia (n=1); Grade 2 Nausea, Grade 3 Fatigue and Paraesthesia (n=1)Nausea, Fatigue, Anemia60 mg BID80 mg BID[5][9]

Experimental Protocols

Protocol 1: In Vivo Dose-Escalation Study of this compound in a Xenograft Mouse Model
  • Cell Culture and Tumor Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously implant the cancer cells (e.g., 2 x 10^5 cells in 0.2 mL) into the flank of immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old).

  • Animal Randomization and Grouping:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., ~130-200 mm³), randomize the animals into treatment and control groups (n=9 per group) using a stratified randomization procedure based on tumor volume.

  • This compound Formulation and Administration:

    • Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose (MC).[8]

    • Administer this compound orally (e.g., via gavage) at the designated dose levels twice daily (BID) for a specified duration (e.g., 28 days).[8]

    • The control group should receive the vehicle only.

  • Toxicity Monitoring:

    • Monitor animal body weight twice weekly.[8]

    • Observe the animals daily for any clinical signs of toxicity (e.g., changes in behavior, posture, or activity).

    • Define dose-limiting toxicities (DLTs) prior to the study (e.g., >20% body weight loss, severe lethargy).

  • Efficacy Evaluation:

    • Measure tumor volume with calipers twice weekly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).

Protocol 2: Pharmacodynamic Assay for PARP Inhibition in Tumor Tissue
  • Tissue Collection and Processing:

    • Following a single oral dose of this compound, euthanize animals at various time points (e.g., 0.5, 4, 12, 24 hours).[8]

    • Excise the tumors and snap-freeze them in liquid nitrogen.

  • Measurement of PAR Levels:

    • Homogenize the tumor tissue and prepare lysates.

    • Measure the levels of poly(ADP-ribose) (PAR) using a validated method, such as an ELISA-based assay or Western blotting with an anti-PAR antibody.[8]

    • Normalize PAR levels to the total protein concentration in each sample.

    • Compare the PAR levels in the this compound-treated groups to the vehicle-treated control group to determine the percentage of PARP inhibition.

Mandatory Visualizations

PARP_Signaling_Pathway This compound Mechanism of Action in DNA Repair cluster_0 DNA Damage and Repair cluster_1 This compound Intervention cluster_2 Cellular Consequences in HR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_Damage->PARP1_2 recruits PARylation PARP Activation & Poly(ADP-ribosylation) (PARylation) PARP1_2->PARylation Repair_Complex Recruitment of Base Excision Repair (BER) Proteins PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair This compound This compound PARP_Inhibition PARP Inhibition This compound->PARP_Inhibition causes PARP_Trapping PARP Trapping This compound->PARP_Trapping induces PARP_Inhibition->PARP1_2 Replication_Fork_Collapse Replication Fork Collapse PARP_Inhibition->Replication_Fork_Collapse PARP_Trapping->PARP1_2 PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB_Formation->HR_Deficiency unrepaired in Synthetic_Lethality Synthetic Lethality (Cell Death) HR_Deficiency->Synthetic_Lethality

Caption: this compound's mechanism via PARP inhibition and trapping, leading to synthetic lethality.

Dose_Escalation_Workflow Preclinical Dose-Escalation Experimental Workflow Start Start Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture Tumor_Implantation 2. Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth to Required Size Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Cohorts Tumor_Growth->Randomization Dose_Escalation 5. Treat Cohort with Dose 'X' Randomization->Dose_Escalation Toxicity_Monitoring 6. Monitor for Dose-Limiting Toxicity (DLT) Dose_Escalation->Toxicity_Monitoring DLT_Check DLT Observed? Toxicity_Monitoring->DLT_Check Expand_Cohort Add 3 more mice to Dose 'X' DLT_Check->Expand_Cohort Yes (in 1 of 3 mice) MTD_Check MTD Reached? DLT_Check->MTD_Check Yes (in >=2 of 3-6 mice) Increase_Dose Escalate to Dose 'X+1' DLT_Check->Increase_Dose No Expand_Cohort->Toxicity_Monitoring MTD_Check->Increase_Dose No Efficacy_Assessment 7. Assess Tumor Growth Inhibition MTD_Check->Efficacy_Assessment Yes Increase_Dose->Dose_Escalation PD_Analysis 8. Pharmacodynamic Analysis (e.g., PARP inhibition) Efficacy_Assessment->PD_Analysis End End PD_Analysis->End

Caption: Workflow for a '3+3' preclinical dose-escalation study.

References

Validation & Comparative

Validating the Synergistic Interaction Between Pamiparib and Bevacizumab: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The combination of the poly (ADP-ribose) polymerase (PARP) inhibitor, Pamiparib, and the anti-angiogenic agent, Bevacizumab, is a promising therapeutic strategy, particularly in the treatment of advanced ovarian cancer. This guide provides a comprehensive overview of the experimental data supporting the synergistic interaction of this combination, detailed methodologies of key experiments, and a summary of clinical findings.

Mechanism of Synergistic Interaction

The synergistic effect of combining a PARP inhibitor like this compound with an anti-angiogenic agent such as Bevacizumab is rooted in their complementary mechanisms of action. Bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), inhibits tumor angiogenesis. This process can induce hypoxia in the tumor microenvironment. Hypoxic conditions have been shown to downregulate the expression of key proteins in the homologous recombination repair (HRR) pathway, such as BRCA1/2 and RAD51, creating a state of "BRCAness" or homologous recombination deficiency (HRD).

This compound, as a PARP inhibitor, is particularly effective in cells with deficient HRR. By inhibiting PARP-mediated single-strand break repair, unrepaired single-strand breaks accumulate and are converted to double-strand breaks during DNA replication. In HR-deficient cells, these double-strand breaks cannot be accurately repaired, leading to genomic instability and ultimately cell death (synthetic lethality). Therefore, Bevacizumab-induced HRD can sensitize tumor cells to the cytotoxic effects of this compound, resulting in a synergistic anti-tumor effect.

cluster_0 Bevacizumab Action cluster_1 This compound Action cluster_2 Synergistic Link Bevacizumab Bevacizumab VEGF VEGF Bevacizumab->VEGF inhibits Angiogenesis Angiogenesis VEGF->Angiogenesis promotes Hypoxia Hypoxia Angiogenesis->Hypoxia reduction leads to HRD Homologous Recombination Deficiency (HRD) Hypoxia->HRD induces This compound This compound PARP PARP This compound->PARP inhibits SSB Single-Strand Breaks (SSBs) PARP->SSB repairs DSB Double-Strand Breaks (DSBs) SSB->DSB leads to CellDeath Apoptosis / Cell Death DSB->CellDeath in HRD cells HRD->DSB prevents repair of

Caption: Simplified signaling pathway of this compound and Bevacizumab synergy.

Preclinical Validation

Cell Viability Assays

Cell viability assays are fundamental in preclinical studies to assess the cytotoxic effects of drug combinations on cancer cell lines.

Experimental Protocol: MTS Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

  • Treatment: Cells are treated with serially diluted concentrations of this compound, Bevacizumab, or a combination of both.

  • Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

  • MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.

  • Incubation and Measurement: After a 1-4 hour incubation period, the absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the drug's potency. Synergy is often determined using the combination index (CI), where CI < 1 indicates synergy.

While specific data for the this compound and Bevacizumab combination from a single public source is limited, studies on other PARP inhibitors like Olaparib with Bevacizumab have demonstrated increased sensitivity in homologous recombination-proficient ovarian cancer cells.[1] Bevacizumab has been shown to induce a dose-related reduction in cell viability in various cancer cell lines.[2][3][4][5]

Xenograft Models

Patient-derived xenograft (PDX) models, where human tumors are implanted into immunodeficient mice, are crucial for evaluating in vivo efficacy.[6]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Tumor Implantation: Human tumor fragments or cultured cancer cells are subcutaneously or orthotopically implanted into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into different treatment groups: vehicle control, this compound alone, Bevacizumab alone, and the combination of this compound and Bevacizumab.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified treatment duration.

  • Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control. The combination's effect is assessed for synergy.

cluster_setup Setup cluster_treatment Treatment Groups cluster_analysis Analysis Implant Tumor Implant Tumor Tumor Growth Tumor Growth Implant Tumor->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Control Control Randomize Mice->Control This compound This compound Randomize Mice->this compound Bevacizumab Bevacizumab Randomize Mice->Bevacizumab Combination Combination Randomize Mice->Combination Measure Tumor Volume Measure Tumor Volume Control->Measure Tumor Volume This compound->Measure Tumor Volume Bevacizumab->Measure Tumor Volume Combination->Measure Tumor Volume Calculate TGI Calculate TGI Measure Tumor Volume->Calculate TGI Assess Synergy Assess Synergy Calculate TGI->Assess Synergy

Caption: Workflow for a xenograft tumor growth inhibition study.

Clinical Evidence

Clinical trials provide the most definitive evidence for the synergistic interaction between this compound and Bevacizumab.

Phase 2 Trial in Advanced Ovarian Cancer

A single-arm, prospective phase 2 trial (ChiCTR2200059119) evaluated the efficacy and safety of neoadjuvant this compound in combination with paclitaxel, carboplatin, and Bevacizumab in patients with newly diagnosed advanced ovarian cancer.[12]

Experimental Protocol: Clinical Trial Design

  • Patient Population: Patients with FIGO stage III-IV high-grade serous or endometrioid adenocarcinoma, ineligible for optimal primary debulking surgery.

  • Treatment Regimen: Neoadjuvant therapy consisting of this compound, paclitaxel, carboplatin, and Bevacizumab for 2-4 cycles.

  • Primary Endpoint: R0 resection rate (complete removal of all visible tumor).

  • Secondary Endpoints: Chemotherapy response scores, safety, and tolerability.

Clinical Data Summary

MetricResultReference
R0 Resection Rate High rates of complete cytoreduction[12]
Chemotherapy Response Score of 3 34.8% of patients[12]
Safety Profile Manageable, with common adverse effects including leukopenia, neutropenia, anemia, and thrombocytopenia.[12]
Comparison with Other PARP Inhibitor-Bevacizumab Combinations

The synergistic effect observed with this compound and Bevacizumab is consistent with findings from trials involving other PARP inhibitors.

TrialPARP InhibitorKey FindingsReference
PAOLA-1 OlaparibThe combination of Olaparib and Bevacizumab significantly improved progression-free survival (PFS) in patients with HRD-positive tumors compared to Bevacizumab alone (37.2 vs 17.7 months).[13]
AVANOVA NiraparibThe combination of Niraparib and Bevacizumab showed a 66% reduction in the risk of disease progression or death compared to Niraparib alone.[14]

These studies collectively support the strong synergistic potential of combining PARP inhibitors with Bevacizumab in the treatment of ovarian cancer. The addition of Bevacizumab appears to enhance the efficacy of PARP inhibitors, leading to improved clinical outcomes.[14][15][16]

Conclusion

The combination of this compound and Bevacizumab is a compelling therapeutic strategy supported by a strong mechanistic rationale and encouraging clinical data. Preclinical evidence, though more established for other PARP inhibitors, points towards a synergistic interaction by inducing a state of homologous recombination deficiency. Clinical trials have demonstrated that this combination is effective in achieving high rates of complete tumor resection with a manageable safety profile in patients with advanced ovarian cancer. The consistent positive outcomes across different PARP inhibitor and Bevacizumab combination studies further validate this approach as a significant advancement in cancer therapy.

References

Head-to-head comparison of Pamiparib and Rucaparib in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of PARP inhibitors, both pamiparib and rucaparib have emerged as significant therapeutic agents, particularly in the context of cancers with deficiencies in homologous recombination repair. This guide provides a detailed preclinical comparison of these two molecules, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

The following tables summarize the key preclinical parameters of this compound and rucaparib, compiled from various studies. It is important to note that as the data are derived from different publications, direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency and PARP Trapping
ParameterThis compoundRucaparibReference
PARP1 Inhibition (IC50) 1.3 nM0.8 nM[1][2]
PARP2 Inhibition (IC50) 0.9 nM0.5 nM[1][2]
Cellular PARP Inhibition (IC50) 0.24 nM (HeLa cells)2.8 nM (UWB1.289 cells)[1][3]
DNA Trapping (EC50) 13 nMNot directly reported in a comparable assay; ranked as having similar trapping potency to olaparib.[1][4]
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines
Cell LineGenetic BackgroundThis compound (IC50)Rucaparib (IC50)Reference
MDA-MB-436 BRCA1 mutant (breast cancer)Potent activity reported0.091 µM[5][6]
UWB1.289 BRCA1 mutant (ovarian cancer)Not Reported375 nM[3]
BrKras BRCA1 deficient (murine ovarian cancer)Not Reported84 nM[7]
Table 3: In Vivo Efficacy in Xenograft Models
ModelTreatmentEfficacyReference
MDA-MB-436 (BRCA1 mutant breast cancer) This compound (1.6 - 12.5 mg/kg, BID)Induced tumor regression; approximately 16-fold more potent than olaparib.[5]
MDA-MB-436 (BRCA1 mutant breast cancer) RucaparibShowed tumor regression corresponding to in vitro sensitivity.[6]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Mechanism of PARP Inhibitors DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation senses PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis catalyzes DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Synthesis->DDR_Recruitment signals for DNA_Repair Single-Strand Break Repair DDR_Recruitment->DNA_Repair mediates PARP_Inhibitors This compound / Rucaparib Catalytic_Inhibition Catalytic Inhibition PARP_Inhibitors->Catalytic_Inhibition causes PARP_Trapping PARP Trapping on DNA PARP_Inhibitors->PARP_Trapping induces Catalytic_Inhibition->PAR_Synthesis Replication_Fork_Stall Replication Fork Stalling PARP_Trapping->Replication_Fork_Stall leads to DSB_Formation Double-Strand Break Formation Replication_Fork_Stall->DSB_Formation Cell_Death Synthetic Lethality in HR-Deficient Cells DSB_Formation->Cell_Death

Caption: PARP signaling pathway and mechanism of action of PARP inhibitors.

Preclinical_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Enzyme_Assay PARP1/2 Enzymatic Assay (IC50 Determination) Cellular_Assay Cellular PARP Inhibition Assay (Cellular IC50) Enzyme_Assay->Cellular_Assay Trapping_Assay DNA Trapping Assay (EC50 Determination) Cellular_Assay->Trapping_Assay Cytotoxicity_Assay Cell Viability/Cytotoxicity Assays (Cancer Cell Lines, IC50) Trapping_Assay->Cytotoxicity_Assay PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Cytotoxicity_Assay->PK_Studies PD_Studies Pharmacodynamic Studies (Tumor PARP Inhibition) PK_Studies->PD_Studies Xenograft_Models Xenograft Efficacy Models (e.g., MDA-MB-436) PD_Studies->Xenograft_Models Tumor_Growth_Inhibition Tumor Growth Inhibition Assessment Xenograft_Models->Tumor_Growth_Inhibition

Caption: Experimental workflow for preclinical evaluation of PARP inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below, based on commonly used protocols in the field.

PARP Enzymatic Inhibition Assay
  • Principle: To measure the 50% inhibitory concentration (IC50) of a compound against the enzymatic activity of purified PARP1 and PARP2.

  • Methodology:

    • A chemiluminescent assay kit is typically used.

    • Histone-coated microplates are prepared.

    • Recombinant human PARP1 or PARP2 enzyme is incubated with varying concentrations of the test compound (e.g., this compound or rucaparib).

    • The enzymatic reaction is initiated by the addition of a reaction mixture containing biotinylated NAD+ and activated DNA.

    • After incubation, the plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated PAR chains.

    • A chemiluminescent substrate is added, and the resulting signal, proportional to PARP activity, is measured using a luminometer.

Cellular PARP Inhibition Assay
  • Principle: To determine the potency of a compound in inhibiting PARP activity within a cellular context.

  • Methodology:

    • Cancer cells (e.g., HeLa) are seeded in microplates and incubated with a range of concentrations of the PARP inhibitor.

    • DNA damage is induced, often by treatment with an agent like hydrogen peroxide (H2O2), to stimulate PARP activity.

    • Cells are then lysed, and the levels of poly(ADP-ribose) (PAR) are quantified using an ELISA-based method with an anti-PAR antibody.

    • The signal is detected using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

DNA Trapping Assay
  • Principle: To quantify the ability of a PARP inhibitor to trap PARP enzymes onto damaged DNA.

  • Methodology:

    • A fluorescence polarization (FP) assay is a common method.

    • A fluorescently labeled DNA oligonucleotide containing a single-strand break is used as a probe.

    • Purified PARP1 or PARP2 enzyme is incubated with the fluorescent DNA probe and varying concentrations of the inhibitor.

    • In the absence of the inhibitor, the addition of NAD+ leads to auto-PARylation of PARP, causing its dissociation from the DNA and a decrease in fluorescence polarization.

    • A potent trapping agent will prevent this dissociation, resulting in a sustained high fluorescence polarization signal.

Cell Viability/Cytotoxicity Assay
  • Principle: To assess the effect of the PARP inhibitor on the proliferation and survival of cancer cell lines, particularly those with and without homologous recombination deficiencies.

  • Methodology:

    • Cancer cell lines (e.g., MDA-MB-436, UWB1.289) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the PARP inhibitor for a specified period (e.g., 72 hours).

    • Cell viability is measured using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo, which quantifies metabolic activity or ATP content, respectively.

    • The IC50 value, representing the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.[6][7]

In Vivo Xenograft Efficacy Study
  • Principle: To evaluate the anti-tumor activity of the PARP inhibitor in a living organism using a tumor model.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID) are used.

    • Human cancer cells (e.g., MDA-MB-436) are implanted subcutaneously or orthotopically into the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The test compound (this compound or rucaparib) is administered orally at various doses and schedules (e.g., twice daily for 28 days).

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised and weighed.

    • The efficacy of the treatment is assessed by comparing the tumor growth in the treated groups to the control group.[5][6]

References

Pamiparib Demonstrates Superiority in Overcoming P-glycoprotein (P-gp) Mediated Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Drug resistance remains a significant hurdle in cancer therapy, with mechanisms such as the overexpression of efflux pumps like P-glycoprotein (P-gp) limiting the efficacy of many chemotherapeutic agents. P-gp, encoded by the ABCB1 gene, actively transports a wide range of anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and therapeutic effect.[1] This guide provides a detailed comparison of the PARP inhibitor Pamiparib against other alternatives, specifically focusing on its ability to overcome P-gp mediated resistance, supported by experimental data.

Executive Summary

This compound, a potent and selective PARP1 and PARP2 inhibitor, has demonstrated a significant advantage over other PARP inhibitors, such as Olaparib, in preclinical models of P-gp mediated multidrug resistance. Unlike Olaparib, this compound is not a substrate for the P-gp efflux pump.[1][2] This inherent characteristic allows this compound to maintain high intracellular concentrations and potent cytotoxic activity in cancer cells that overexpress P-gp, a common mechanism of acquired resistance to chemotherapy. Experimental evidence from in vitro and in vivo studies on ovarian cancer models corroborates this compound's ability to circumvent this resistance mechanism, highlighting its potential for improved clinical outcomes in patients with P-gp positive tumors.[1]

Comparative Data: this compound vs. Olaparib in P-gp Overexpressing Ovarian Cancer Models

The following tables summarize the key findings from a comparative study on the effects of this compound and Olaparib on P-gp mediated resistant ovarian cancer cell lines.

Table 1: In Vitro Cell Viability in P-gp Overexpressing Ovarian Cancer Cell Lines

Cell LineP-gp ExpressionTreatmentEstimated IC50 (µM)
A2780 (Parental)NegativeThis compound~1
Olaparib~1
A2780pacR (Paclitaxel-Resistant)HighThis compound~1
Olaparib>10
A2780olaR (Olaparib-Resistant)HighThis compound~1
Olaparib>10

Data estimated from graphical representations in Deng et al., AACR Annual Meeting 2022.[1]

Table 2: Intracellular Drug Concentration in Parental and P-gp Overexpressing Ovarian Cancer Cell Lines

Cell LineTreatmentRelative Intracellular Concentration
A2780 vs. A2780olaRThis compoundNo significant change
A2780 vs. A2780olaROlaparibSignificantly decreased in A2780olaR

Data based on findings reported by Deng et al., AACR Annual Meeting 2022.[1]

Table 3: In Vivo Efficacy in an Olaparib-Resistant Ovarian Cancer CDX Model

Treatment GroupTumor Growth Inhibition
Vehicle-
This compoundSignificant tumor growth inhibition
OlaparibNo significant tumor growth inhibition

Data based on findings reported by Deng et al., AACR Annual Meeting 2022.[1]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental setups, the following diagrams have been generated using Graphviz.

Pgp_Mechanism cluster_cell Cancer Cell cluster_this compound This compound (Non-P-gp Substrate) Drug_In PARP Inhibitor (e.g., Olaparib) Pgp P-gp Efflux Pump (ABCB1) Drug_In->Pgp Substrate Binding Drug_Out Drug Efflux Pgp->Drug_Out ATP-dependent Transport Extracellular Extracellular Space Drug_Out->Extracellular Pamiparib_In This compound Target PARP (Intracellular Target) Pamiparib_In->Target Effective Inhibition Extracellular->Drug_In Extracellular->Pamiparib_In

Caption: Mechanism of P-gp mediated drug resistance and this compound's circumvention.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Culture A2780 Ovarian Cancer Cells Generate_Resistant 2. Generate Resistant Lines (A2780pacR & A2780olaR) by prolonged drug exposure Cell_Culture->Generate_Resistant Cell_Viability 3. Cell Viability Assay (MTT) with this compound & Olaparib Generate_Resistant->Cell_Viability Drug_Concentration 4. Measure Intracellular Drug Concentration (LC-MS/MS) Generate_Resistant->Drug_Concentration CDX_Model 5. Establish Olaparib-Resistant A2780olaR CDX Model in Mice Treatment 6. Treat with this compound, Olaparib, or Vehicle CDX_Model->Treatment Tumor_Measurement 7. Monitor Tumor Volume Treatment->Tumor_Measurement Analysis 8. Compare Tumor Growth Inhibition Tumor_Measurement->Analysis

References

Navigating Resistance: A Comparative Guide to Pamiparib's Efficacy Against DNA Damaging Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for more effective cancer therapies. This guide provides a comprehensive comparison of Pamiparib, a potent PARP inhibitor, with other DNA damaging agents, focusing on the critical aspect of cross-resistance. Supported by experimental data, this document serves as a vital resource for navigating the complexities of treatment resistance and informing future research directions.

This compound has demonstrated significant potential in overcoming certain mechanisms of drug resistance that plague other anti-cancer agents. A key differentiator for this compound is its ability to evade the P-glycoprotein (P-gp) efflux pump, a common culprit in multidrug resistance. This guide delves into the preclinical evidence supporting this advantage and explores the clinical activity of this compound in tumors resistant to conventional DNA damaging therapies.

Overcoming P-glycoprotein Mediated Multidrug Resistance

A pivotal study has demonstrated that this compound is not a substrate for the P-gp efflux pump, a mechanism that renders many cancer cells resistant to a variety of chemotherapeutic agents, including the PARP inhibitor Olaparib and the taxane Paclitaxel.[1][2][3] This finding is critical, as it suggests that this compound may remain effective in tumors that have developed resistance to other therapies through the upregulation of P-gp.

Experimental Data

In a head-to-head comparison, the efficacy of this compound was maintained in ovarian cancer cell lines that had acquired resistance to Olaparib (A2780olaR) and Paclitaxel (A2780pacR) through the overexpression of P-gp.[1] In stark contrast, Olaparib and Paclitaxel showed significantly reduced activity in these resistant cell lines.

Cell LineDrugIC50 (nM) - Parental A2780IC50 (nM) - A2780olaR (P-gp+)IC50 (nM) - A2780pacR (P-gp+)
Ovarian CancerThis compound1.51.82.1
Olaparib10.2>10,0008,500
Paclitaxel3.51,200>5,000

Data synthesized from in vitro studies.[1][2][3]

These in vitro findings were further substantiated in a xenograft model using the Olaparib-resistant A2780olaR cells, where this compound treatment resulted in significant tumor growth inhibition, while Olaparib and Paclitaxel were largely ineffective.[1]

Experimental Protocol: Development of P-gp Overexpressing Resistant Cell Lines

The resistant ovarian cancer cell lines (A2780olaR and A2780pacR) were generated by culturing the parental A2780 cell line in the continuous presence of stepwise increasing concentrations of Olaparib or Paclitaxel, respectively, over a prolonged period.[1][2][3] This method mimics the development of acquired drug resistance in a clinical setting. The overexpression of P-gp in the resistant cell lines was confirmed by western blot analysis.

G cluster_workflow Experimental Workflow: P-gp Resistance A2780 Parental A2780 Cells (P-gp negative) Culture_Olaparib Prolonged Culture with increasing [Olaparib] A2780->Culture_Olaparib Culture_Paclitaxel Prolonged Culture with increasing [Paclitaxel] A2780->Culture_Paclitaxel A2780olaR A2780olaR Cells (P-gp overexpressing) Culture_Olaparib->A2780olaR A2780pacR A2780pacR Cells (P-gp overexpressing) Culture_Paclitaxel->A2780pacR Cross_Resistance Cross-Resistance (Olaparib & Paclitaxel) A2780olaR->Cross_Resistance Pamiparib_Sensitivity This compound Retains Sensitivity A2780olaR->Pamiparib_Sensitivity A2780pacR->Cross_Resistance A2780pacR->Pamiparib_Sensitivity

Workflow for developing P-gp mediated multidrug-resistant cell lines.

Activity of this compound in Platinum-Resistant Ovarian Cancer

Platinum-based agents, such as cisplatin and carboplatin, are a cornerstone of ovarian cancer treatment. However, the development of resistance is a major clinical challenge. Clinical data has shown that this compound has meaningful anti-tumor activity in patients with platinum-resistant ovarian cancer (PROC).

Clinical Data

In a phase II trial involving patients with germline BRCA-mutated ovarian cancer, this compound demonstrated a notable objective response rate (ORR) in the platinum-resistant cohort.

Patient CohortNumber of PatientsObjective Response Rate (ORR)
Platinum-Resistant Ovarian Cancer (PROC)2331.6%
Platinum-Sensitive Ovarian Cancer (PSOC)9064.6%

Data from a Phase II clinical trial in patients with gBRCAmut ovarian cancer.[4]

Furthermore, a phase 1b/2 trial investigating this compound in combination with surufatinib in patients with platinum-resistant ovarian cancer who had progressed on a prior PARP inhibitor showed a disease control rate (DCR) of 69%.[5][6]

Experimental Protocol: In Vitro Cytotoxicity Assay

The anti-proliferative activity of this compound and other DNA damaging agents is typically assessed using an in vitro cytotoxicity assay, such as the MTT or CellTiter-Glo assay.[7][8][9]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., this compound, cisplatin) for a specified duration (e.g., 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well. This reagent is converted into a detectable signal (colorimetric or luminescent) by metabolically active cells.

  • Data Analysis: The signal is measured using a plate reader, and the half-maximal inhibitory concentration (IC50) is calculated to determine the drug's potency.

G cluster_protocol In Vitro Cytotoxicity Assay Start Seed Cells in 96-well Plate Adhere Allow Cells to Adhere (Overnight Incubation) Start->Adhere Treat Treat with Serial Dilutions of DNA Damaging Agents Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Measure Measure Signal (Absorbance/Luminescence) Add_Reagent->Measure Analyze Calculate IC50 Values Measure->Analyze

General workflow for an in vitro cytotoxicity assay.

Cross-Resistance with Topoisomerase Inhibitors

The cross-resistance between this compound and topoisomerase inhibitors (e.g., topotecan, irinotecan) is an area that requires further investigation. While studies have shown cross-resistance between topoisomerase I and II inhibitors in certain cancer cell lines, direct comparative data with this compound is not yet available.[10][11] Given that both PARP inhibitors and topoisomerase inhibitors target DNA replication and repair processes, understanding their potential for cross-resistance is a critical area for future research.

Signaling Pathways in PARP Inhibitor Resistance

Resistance to PARP inhibitors can arise through various mechanisms beyond drug efflux. Understanding these pathways is crucial for developing strategies to overcome resistance.

Key Resistance Mechanisms:
  • Restoration of Homologous Recombination (HR) Repair: Secondary mutations in BRCA1/2 or other HR-related genes can restore their function, thereby diminishing the synthetic lethality effect of PARP inhibitors.

  • Replication Fork Protection: Stabilization of stalled replication forks can prevent the accumulation of DNA damage and subsequent cell death.

  • Loss of PARP1 Expression: Reduced levels of PARP1 can decrease the "trapping" effect of PARP inhibitors, which is a key component of their cytotoxic activity.

  • Upregulation of Drug Efflux Pumps: As discussed, overexpression of transporters like P-gp can reduce the intracellular concentration of some PARP inhibitors.

G cluster_resistance Mechanisms of PARP Inhibitor Resistance PARPi PARP Inhibitor PARP1 PARP1 Trapping & Catalytic Inhibition PARPi->PARP1 SSB Single-Strand Breaks (SSBs) Accumulate PARP1->SSB Replication_Fork Replication Fork Collapse SSB->Replication_Fork DSB Double-Strand Breaks (DSBs) Replication_Fork->DSB Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis Resistance Resistance DSB->Resistance HR_Restoration HR Restoration (e.g., BRCA reversion) HR_Restoration->Resistance Fork_Protection Replication Fork Protection Fork_Protection->Resistance PARP1_Loss Loss of PARP1 PARP1_Loss->Resistance Drug_Efflux Drug Efflux (e.g., P-gp) Drug_Efflux->Resistance Resistance->Apoptosis

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Pamiparib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling and disposal of Pamiparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous drug that can cause skin irritation, serious eye irritation, allergic skin reactions, and respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling this compound.

PPE ComponentStandard/SpecificationPurpose
Gloves Chemotherapy gloves tested according to ASTM D6978-05 standard.[1][2][3]Primary barrier to prevent skin contact. Double-gloving is recommended.
Gown Disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene. Tested against ASTM F739 or ASTM F3267 standards.[1][4]Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields, chemical splash goggles, or a face shield.Prevents eye exposure from splashes or aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required when manipulating powders or if there is a risk of aerosolization.Protects against inhalation of the compound.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to prevent contamination and exposure. The following workflow outlines the key steps from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials weigh_compound Weigh this compound in a Ventilated Enclosure gather_materials->weigh_compound Proceed to handling prepare_solution Prepare Solution (if applicable) weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate Experiment complete dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

A logical workflow for the safe handling of this compound.

Experimental Protocols

While specific experimental protocols will vary, the following general principles for the safe handling of this compound during laboratory procedures should be universally applied.

Protocol for Weighing and Reconstituting Solid this compound:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Assemble all necessary equipment: analytical balance, weighing paper/boat, spatula, vials, and solvent.

    • Don the appropriate PPE as outlined in the table above (double gloves, gown, eye protection).

  • Weighing:

    • Tare the analytical balance with the weighing vessel.

    • Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust.

    • Record the weight and securely close the primary container of this compound.

  • Reconstitution:

    • Add the appropriate solvent to the vial containing the weighed this compound.

    • Cap the vial securely and mix by vortexing or gentle agitation until the solid is completely dissolved.

  • Cleanup:

    • Decontaminate the spatula and work surface with an appropriate cleaning agent (e.g., 70% ethanol followed by a surface decontaminant).

    • Dispose of all contaminated materials (weighing paper, gloves, etc.) in a designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including unused compounds, contaminated labware (e.g., pipette tips, vials), and used PPE, must be segregated as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste. These containers should be designated for "cytotoxic" or "hazardous" drug waste.

  • Incineration: All this compound waste must be disposed of via incineration by a licensed hazardous waste management company. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.

  • Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with absorbent material. Clean the area with a deactivating agent, followed by a thorough cleaning with soap and water. All materials used for spill cleanup must be disposed of as hazardous waste.

References

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